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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Fluoro-2-methyl-2H-indazol-3-amine

This guide outlines the technical synthesis pathway for 5-fluoro-2-methyl-2H-indazol-3-amine , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., as a precursor for tyrosine kinase inhibitors). The sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis pathway for 5-fluoro-2-methyl-2H-indazol-3-amine , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., as a precursor for tyrosine kinase inhibitors).

The synthesis of this specific regioisomer presents a classic challenge in indazole chemistry: distinguishing between the N1-methyl (1H-indazole) and N2-methyl (2H-indazole) isomers. This guide details the most robust "Direct Cyclization" route used in drug discovery, coupled with the critical purification protocols required to isolate the target pharmacophore.

Retrosynthetic Analysis & Strategy

The target molecule features a 5-fluoro-substituted indazole core with an exocyclic amine at position 3 and a methyl group fixed at position 2.

  • Primary Disconnection: The C3-N and N1-N2 bonds are formed via cyclization of a hydrazine derivative onto a benzonitrile.

  • Starting Material: 2,5-Difluorobenzonitrile .[1][2] The 2-fluoro substituent acts as the leaving group for nucleophilic aromatic substitution (

    
    ), while the 5-fluoro substituent remains on the scaffold.
    
  • Reagent: Methylhydrazine .

  • Key Challenge: Regioselectivity .[3][4][5][6] Methylhydrazine has two nucleophilic nitrogens (

    
     and 
    
    
    
    ).
    • Path A (Major): The more nucleophilic secondary amine (

      
      ) attacks the aromatic ring 
      
      
      
      yields 1-methyl-1H-indazol-3-amine .
    • Path B (Target): The primary amine (

      
      ) attacks the aromatic ring 
      
      
      
      yields 2-methyl-2H-indazol-3-amine .

Because Path A is kinetically favored, the synthesis relies on a Direct Cyclization followed by Chromatographic Separation strategy, which is the industry standard for generating this specific isomer in high purity.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the mechanistic origin of the two isomers.

IndazoleSynthesis SM 2,5-Difluorobenzonitrile Inter1 Intermediate A: Ar-N(Me)-NH2 (Via NH(Me) attack) SM->Inter1 SnAr (Fast) 2° Amine Attack Inter2 Intermediate B: Ar-NH-NH(Me) (Via NH2 attack) SM->Inter2 SnAr (Slow) 1° Amine Attack Reagent + Methylhydrazine (MeNHNH2) Prod1 Major Byproduct: 1-Methyl-1H-indazol-3-amine Inter1->Prod1 Cyclization Prod2 TARGET: 5-Fluoro-2-methyl-2H-indazol-3-amine Inter2->Prod2 Cyclization

Caption: Divergent synthesis pathways. The target 2-methyl isomer arises from the initial attack of the primary amine group.

Experimental Protocol

Phase 1: Cyclization Reaction

This protocol describes the generation of the crude isomeric mixture.

Reagents & Materials:

  • 2,5-Difluorobenzonitrile (1.0 equiv)

  • Methylhydrazine (3.0 - 5.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or n-Butanol (for higher temperature)

  • Base (Optional): Triethylamine (

    
    ) or 
    
    
    
    (can accelerate SnAr but may not improve regioselectivity)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,5-difluorobenzonitrile dissolved in absolute ethanol (0.5 M concentration).

  • Addition: Add methylhydrazine dropwise at room temperature. Caution: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+ = 166.1).
    
    • Note: You will observe two peaks with identical mass. The major peak is typically the 1-methyl isomer; the minor peak is the 2-methyl target.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to remove excess methylhydrazine and ethanol.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over anhydrous
    
    
    , filter, and concentrate to dryness.
Phase 2: Purification & Isolation (The Critical Step)

Separation of the 1-methyl and 2-methyl isomers is required. The 2-methyl isomer is often more polar or has distinct retention characteristics depending on the stationary phase.

Flash Chromatography Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Dichloromethane (DCM) : Methanol (MeOH) or Hexanes : Ethyl Acetate.

    • Initial: 100% DCM.

    • Gradient: Ramp to 5-10% MeOH in DCM.

  • Observation: The 1-methyl isomer (major) typically elutes first (less polar). The 2-methyl isomer (target) elutes second (more polar) due to the exposed amino group and zwitterionic character resonance.

Yield Expectations:

  • 1-Methyl Isomer: 60–75%

  • 2-Methyl Isomer (Target): 15–25%

Analytical Validation (Self-Validating System)

To ensure the isolated product is the correct regioisomer, you must validate the structure using NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. This is the only definitive method to distinguish the isomers without X-ray crystallography.

Feature1-Methyl-1H-indazol-3-amine (Byproduct)5-Fluoro-2-methyl-2H-indazol-3-amine (Target)
1H NMR (Methyl) Singlet, typically

3.8 - 4.0 ppm
Singlet, typically

3.6 - 3.9 ppm
NOESY Correlation Strong NOE between Methyl protons and H7 (aromatic proton).NO NOE between Methyl protons and H7. Strong NOE between Methyl and NH2 (if visible) or H3 (none).
UV Profile Often shows distinct

shifts compared to 2-Me.
Distinct

(often red-shifted).
Structure Logic Methyl is on N1 (adjacent to benzene ring).Methyl is on N2 (adjacent to amino group).

Diagnostic Logic:

  • If you see a cross-peak between the

    
     group and the aromatic proton at position 7 (the doublet near 7.2-7.5 ppm), you have the 1-methyl isomer .
    
  • If the

    
     group shows no interaction with the aromatic ring protons but interacts with the exocyclic amine (if exchange is slow) or shows a distinct lack of aromatic NOE, it is the 2-methyl isomer .
    

Alternative "Selective" Pathway (Advanced)

For large-scale synthesis where chromatographic separation is limiting, a protection-group strategy can be employed, though it adds steps.

  • Synthesis of 5-Fluoro-1H-indazol-3-amine: React 2,5-difluorobenzonitrile with hydrazine hydrate (not methylhydrazine). This yields the unsubstituted 1H-indazole.

  • Protection: Protect the exocyclic amine with a Boc group (

    
    ).
    
  • Alkylation: React the N-Boc intermediate with Methyl Iodide (MeI).

    • Note: Alkylation of 1H-indazoles still favors N1. However, using specific conditions (e.g., Meerwein's salt (

      
      ) in EtOAc) can sometimes shift selectivity or allow for easier crystallization of the N2 salt.
      
  • Deprotection: TFA/DCM to remove the Boc group.

Recommendation: For research scales (<10g), the Direct Cyclization + Separation (Phase 1 & 2) is more time-efficient.

References

  • General Indazole Synthesis & Regiochemistry

    • Title: "Regioselective synthesis of 1-alkyl- and 2-alkyl-3-aminoindazoles."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the fundamental reactivity of 2-fluorobenzonitriles with hydrazines, confirming the kinetic preference for N1-alkylation and the necessity of separ
  • Pazopanib Intermediate Synthesis (Related Scaffold)

    • Title: "Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2008, 51(15), 4632–4640.
    • Context: Describes the synthesis of a 2,3-dimethyl-2H-indazole core, illustrating the methylation and separation strategies used for 2-substituted indazoles in drug development.
  • Methodology for Fluorinated Indazoles

    • Title: "Synthesis of 5-fluoro-3-amino-1H-indazole."
    • Source:Organic Process Research & Development.
    • Context: Provides the baseline conditions for the reaction of 2,5-difluorobenzonitrile with hydrazine, which serves as the control reaction for the methylhydrazine variant.

Sources

Exploratory

5-fluoro-2-methyl-2H-indazol-3-amine potential biological targets

Topic: 5-fluoro-2-methyl-2H-indazol-3-amine potential biological targets Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Pharmacophore Profiling, Target Validati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-fluoro-2-methyl-2H-indazol-3-amine potential biological targets Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Pharmacophore Profiling, Target Validation, and Experimental Protocols

Executive Summary: The Privileged Scaffold

5-fluoro-2-methyl-2H-indazol-3-amine represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike generic heterocycles, this specific substitution pattern—a 2-methylated indazole core with a 5-fluoro modification and a 3-amino headgroup—confers unique electronic and steric properties that direct its biological activity toward two primary distinct classes of macromolecular targets: Protein Kinases (Type I/II inhibition) and Nitric Oxide Synthases (NOS) .

This guide deconstructs the molecule’s utility as a high-value intermediate and chemical probe, detailing its binding mechanisms, validated targets, and the experimental protocols required to assess its efficacy in drug discovery pipelines.

Chemical Biology & Structural Logic

To understand the biological targets, one must first understand the structural determinants of the molecule:

Structural FeatureChemical Biology Function
Indazole Core Bioisostere of the purine ring (adenine), making it an ideal ATP-mimetic.
2-Methyl Group Critical Determinant: Locks the molecule in the 2H-tautomer. Unlike 1H-indazoles, 2H-indazoles present a distinct hydrogen bond donor/acceptor motif (N1 is an acceptor, N2 is methylated) that fits specific hydrophobic pockets in kinases (e.g., the "gatekeeper" region).
3-Amino Group Acts as a primary Hydrogen Bond Donor (HBD) to the "hinge region" of kinase ATP-binding sites or interacts with the heme-propionate of NOS enzymes.
5-Fluoro Substituent Metabolic & Electronic Modulator: Blocks metabolic oxidation at the reactive C5 position (increasing half-life) and withdraws electrons, lowering the pKa of the 3-amino group to optimize H-bond strength without compromising solubility.

Primary Biological Targets

A. Protein Kinases (Tyrosine & Serine/Threonine)

The most authoritative application of 3-aminoindazole derivatives is as ATP-competitive inhibitors . The 5-fluoro-2-methyl motif is frequently embedded in multi-ring systems (e.g., fused to pyrimidines or quinazolines) to target:

  • Angiogenic Receptor Tyrosine Kinases (VEGFR2, PDGFR, FGFR):

    • Mechanism: The 3-aminoindazole moiety functions as the "Hinge Binder."[1] The amino group forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR2), while the N1 of the indazole accepts a hydrogen bond from the backbone amide (e.g., Cys919 ).

    • Selectivity: The 2-methyl group projects into the solvent-accessible region or a specific hydrophobic sub-pocket, often distinguishing it from broad-spectrum purine inhibitors.

  • Cyclin-Dependent Kinases (CDK4/6, CDK9):

    • Relevance: Used in hematological malignancy research. The scaffold mimics the adenine of ATP, arresting the cell cycle by preventing phosphorylation of Rb (Retinoblastoma protein).

B. Nitric Oxide Synthases (nNOS / iNOS)

Indazoles are classic inhibitors of Nitric Oxide Synthase.

  • Target: Neuronal NOS (nNOS) and Inducible NOS (iNOS) .

  • Mechanism: The molecule binds near the heme active site. The 5-fluoro substitution is critical here; electron-deficient indazoles often show higher potency and selectivity for nNOS over eNOS (endothelial), reducing cardiovascular side effects (hypertension).

  • Binding Mode: It competes with the substrate L-Arginine or interacts with the tetrahydrobiopterin (BH4) cofactor binding site.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway interference potential of the scaffold: blocking Angiogenesis (Kinase route) and Neuroinflammation (NOS route).

BiologicalPathways Ligand 5-fluoro-2-methyl- 2H-indazol-3-amine ATP_Site ATP Binding Pocket (Hinge Region) Ligand->ATP_Site Competes with ATP (H-Bond Donor) Heme_Site Heme/BH4 Active Site Ligand->Heme_Site Competes with Arginine VEGFR VEGFR2 / PDGFR (Receptor Tyrosine Kinase) Signaling RAS-RAF-MEK-ERK Cascade VEGFR->Signaling Blocks Phosphorylation ATP_Site->VEGFR Inhibits Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis Downregulates nNOS nNOS / iNOS (Enzyme) NO_Prod Nitric Oxide (NO) Production nNOS->NO_Prod Reduces Output Heme_Site->nNOS Inhibits Neurotox Neurotoxicity & Inflammation NO_Prod->Neurotox Mitigates

Caption: Dual-mechanism action: The scaffold acts as a Hinge Binder in Tyrosine Kinases (Blue) and a Heme-site inhibitor in Nitric Oxide Synthases (Green).

Experimental Validation Protocols

To validate this compound against the identified targets, the following self-validating protocols are recommended.

Protocol A: Kinase Profiling (TR-FRET / LanthaScreen)

Use this to quantify binding affinity (


) against VEGFR/PDGFR.
  • Reagent Prep: Prepare 10 mM stock of 5-fluoro-2-methyl-2H-indazol-3-amine in 100% DMSO.

  • Tracer Mix: Dilute the kinase tracer (e.g., Kinase Tracer 236) and the specific Eu-labeled antibody (anti-GST or anti-His) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • Add 5 µL of test compound (10-point dose response, 3-fold serial dilution) to a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a plate reader (e.g., EnVision) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot vs. log[Compound] to determine

    
     or 
    
    
    
    .
    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Sunitinib) must fall within 3-fold of historical

      
      .
      
Protocol B: Nitric Oxide Synthase (NOS) Activity Assay (Griess Method)

Use this to assess selectivity between nNOS and iNOS.

  • Cellular System: Use LPS-stimulated RAW 264.7 macrophages (iNOS model) or recombinant nNOS enzyme.

  • Treatment: Treat cells/enzyme with the compound (0.1 µM – 100 µM) for 24 hours.

  • Supernatant Collection: Collect 100 µL of cell culture supernatant (containing accumulated nitrite, the stable breakdown product of NO).

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min.

    • Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.

  • Quantification: Measure absorbance at 540 nm.

  • Calculation: Interpolate nitrite concentration from a Sodium Nitrite standard curve.

    • Validation Check: LPS-only control must show high absorbance (>0.5 OD). Unstimulated control must be near baseline.

Experimental Workflow Diagram

The following decision tree outlines the logical progression from synthesis to target confirmation.

Workflow Start Compound Synthesis (5-fluoro-2-methyl-2H-indazol-3-amine) QC QC: NMR / LC-MS (Confirm >95% Purity) Start->QC Screen1 Primary Screen: Kinase Panel (ADP-Glo or TR-FRET) Target: VEGFR, CDK, PDGFR QC->Screen1 Decision1 Hit? (IC50 < 1 µM) Screen1->Decision1 Screen2 Secondary Screen: NOS Assay (Griess Reaction) Target: nNOS vs iNOS Decision1->Screen2 No (Inactive) Cellular Cellular Validation (HUVEC Proliferation or Neuroprotection Assay) Decision1->Cellular Yes (Active) Selectivity Selectivity Profiling (Counter-screen against hERG/CYP450) Screen2->Selectivity Selectivity->Cellular

Caption: Step-by-step validation workflow ensuring compound integrity before biological profiling.

References

  • Vertex Pharmaceuticals. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 2-Methyl-2H-indazol-3-amine. National Library of Medicine. Link

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • BenchChem. (2025).[2] Applications of Fluorinated Heterocycles in Medicinal Chemistry. Link

Sources

Foundational

Preliminary Toxicity Screening Framework for 5-Fluoro-2-methyl-2H-indazol-3-amine: A Strategic Guide

Topic: Preliminary Toxicity Screening of 5-Fluoro-2-methyl-2H-indazol-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists Executive Summary & Compound Profile 5-Fluoro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Screening of 5-Fluoro-2-methyl-2H-indazol-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists

Executive Summary & Compound Profile

5-Fluoro-2-methyl-2H-indazol-3-amine represents a specialized scaffold often utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets) and modulation of ion channels. Unlike its 1H-indazole tautomer, the 2-methyl-2H-indazole core is "fixed" in a quinoid-like resonance contribution, altering its hydrogen bond donor/acceptor profile and lipophilicity.

This guide establishes a Tiered Toxicity Screening Cascade designed to identify early liabilities. The presence of a primary exocyclic amine at position 3, combined with a metabolic blocker (fluorine) at position 5, necessitates a focused assessment of genotoxicity (Ames liability), cardiotoxicity (hERG inhibition), and reactive metabolite formation .[1]

Chemical Identity[1][2][3]
  • Core Scaffold: 2H-Indazole

  • Key Substituents: 3-Amino (

    
    ), 5-Fluoro (
    
    
    
    ), 2-Methyl (
    
    
    )[1]
  • Molecular Weight: ~165.17 g/mol

  • Key Risk Vector: The 3-aminoindazole moiety is structurally alert for potential mutagenicity via N-hydroxylation and DNA intercalation.[1]

Tier 1: In Silico & Physicochemical Profiling[1]

Before wet-lab experimentation, computational filters must be applied to prioritize risks.[1]

Structural Alert Analysis (QSAR)
  • Mutagenicity: The primary aromatic amine is a "red flag" for Ames positivity.[1] The 5-fluoro group prevents ring hydroxylation at the para-position relative to the bridgehead, potentially shunting metabolism toward N-oxidation.

  • hERG Pharmacophore: Indazoles are frequent hERG blockers.[1] The 2-methyl group increases lipophilicity (LogP ~1.5–2.0 estimated), increasing the probability of pore binding in the hERG channel.[1]

Physicochemical Parameters
ParameterEstimated ValueRelevance to Toxicity
cLogP 1.8 ± 0.3Moderate permeability; potential for CNS penetration and phospholipidosis.[1]
pKa (Base) ~3.5 - 4.5Weak base; less likely to be lysosomotropic than highly basic amines.[1]
TPSA ~50 ŲHigh oral bioavailability predicted; systemic exposure risk is high.[1]

Tier 2: In Vitro Cytotoxicity & Genotoxicity (The Core Protocol)[1]

This section details the mandatory experimental workflows.

Genotoxicity: The Ames Test (OECD 471)

Given the aniline-like substructure, a standard 5-strain Ames test is insufficient.[1] You must include metabolic activation (S9 fraction).[1]

Protocol:

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair), and E. coli WP2 uvrA (cross-linking).[1]

  • Concentration Range: 0.5 µ g/plate to 5000 µ g/plate .

  • Metabolic Activation: Rat Liver S9 (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).[1]

  • Acceptance Criteria: A ≥2-fold increase in revertant colonies over vehicle control (DMSO) is considered positive.[1]

Cytotoxicity Screening (Cell Viability)

Use a dual-cell line approach to assess general toxicity vs. metabolic toxicity.[1]

  • Cell Line A: HepG2 (Human Hepatocellular Carcinoma) - Competent for Phase I/II metabolism.[1]

  • Cell Line B: HEK293 (Human Embryonic Kidney) - Low metabolic activity; assesses basal cytotoxicity.[1]

Methodology (MTT Assay):

  • Seeding: 10,000 cells/well in 96-well plates.

  • Dosing: 24-hour incubation with compound (0.1 µM – 100 µM).

  • Readout: Add MTT reagent (0.5 mg/mL); incubate 4h; solubilize formazan in DMSO.

  • Endpoint: Absorbance at 570 nm.[1]

  • Calculation:

    
     derived from non-linear regression (Sigmoidal Dose-Response).
    
Cardiotoxicity: hERG Inhibition

Indazole derivatives are notorious for off-target hERG binding, leading to QT prolongation.[1]

Protocol (Fluorescence Polarization / Patch Clamp):

  • Gold Standard: Automated Patch Clamp (e.g., QPatch) using CHO cells stably expressing hERG (

    
    ).[1]
    
  • Test Concentration: 1 µM and 10 µM.

  • Threshold: >50% inhibition at 10 µM triggers a "High Risk" classification.[1]

Tier 3: Metabolic Stability & Reactive Metabolites[1]

The 5-fluoro substituent blocks the primary metabolic soft spot.[1] This forces the liver enzymes (CYP450) to attack the amine or the methyl group.[1]

Reactive Metabolite Trapping (GSH/CN Trapping)

To check if the 3-amino group forms a reactive nitrenium ion or quinone-imine intermediate.[1]

Workflow:

  • Incubation: Compound (10 µM) + Human Liver Microsomes (HLM) + NADPH.[1]

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN).[1]

  • Analysis: LC-MS/MS (Neutral Loss Scan for GSH adducts:

    
     Da).
    
  • Interpretation: Presence of GSH adducts indicates bioactivation potential (idiosyncratic toxicity risk).[1]

Visualizations

Screening Workflow Cascade

This diagram illustrates the decision tree for progressing the compound.

ToxicityScreening Start Compound: 5-Fluoro-2-methyl-2H-indazol-3-amine Tier1 Tier 1: In Silico Profiling (QSAR, PAINS, LogP) Start->Tier1 Decision1 Structural Alerts? Tier1->Decision1 Tier2_Geno Tier 2A: Genotoxicity (Ames Test + S9) Decision1->Tier2_Geno Alerts Noted Stop STOP: Redesign Scaffold Decision1->Stop High Confidence Toxicity Decision2 Pass Criteria? Tier2_Geno->Decision2 Tier2_Cyto Tier 2B: Cytotoxicity (HepG2 / HEK293) Tier2_Cyto->Decision2 Tier2_hERG Tier 2C: Cardiotoxicity (hERG Patch Clamp) Tier2_hERG->Decision2 Tier3 Tier 3: Metabolism (GSH Trapping / CYP Inhibition) Decision2->Tier3 Ames (-) IC50 > 10µM hERG > 10µM Decision2->Stop Ames (+) or hERG Block Tier3->Stop GSH Adducts Found Proceed PROCEED: In Vivo PK/Tox Tier3->Proceed No Reactive Metabolites

Caption: Decision-gated screening cascade prioritizing genotoxicity and cardiotoxicity due to structural alerts.

Predicted Metabolic Pathways

The fluorine atom directs metabolism away from the C5 position.[1]

Metabolism Parent Parent Compound (5-F-2-Me-3-NH2) Path1 N-Oxidation (Toxicophore Risk) Parent->Path1 CYP450 Path2 N-Demethylation (2-Me Removal) Parent->Path2 CYP450 Path3 Acetylation (NAT1/2) Parent->Path3 Transferase Adduct DNA/Protein Adduct Path1->Adduct Reactive Nitrenium Stable Stable Metabolite (Renal Excretion) Path2->Stable Path3->Stable

Caption: Metabolic divergence showing the risk of N-oxidation due to C5-fluorine metabolic blockade.

Summary of Acceptance Criteria

AssayEndpointPass CriteriaFail Criteria
Ames Test Revertant Colonies< 2x Vehicle Control≥ 2x Increase (Mutagenic)
HepG2 Cytotoxicity

(24h)
> 50 µM< 10 µM (Cytotoxic)
hERG Binding % Inhibition @ 10µM< 50%> 50% (QT Risk)
GSH Trapping Adduct FormationNone DetectedDistinct Adduct Peak

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[1] [Link]1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]1]

  • Vandenberg, J. I., et al. (2012).[1] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews, 92(3), 1393–1478.[1] [Link]1]

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] [Link]1]

Sources

Protocols & Analytical Methods

Method

5-fluoro-2-methyl-2H-indazol-3-amine experimental protocol for cell culture

Application Note: High-Precision Cell-Based Characterization of 5-Fluoro-2-methyl-2H-indazol-3-amine Part 1: Executive Summary & Scientific Rationale 5-fluoro-2-methyl-2H-indazol-3-amine is a specialized nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cell-Based Characterization of 5-Fluoro-2-methyl-2H-indazol-3-amine

Part 1: Executive Summary & Scientific Rationale

5-fluoro-2-methyl-2H-indazol-3-amine is a specialized nitrogen-containing heterocyclic scaffold. While often utilized as a chemical building block in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Pazopanib or Linifanib), this specific fragment possesses intrinsic biological activity as a hinge-binding motif .[1]

In cell culture systems, this compound functions primarily as a small molecule probe for Receptor Tyrosine Kinase (RTK) inhibition and Nitric Oxide Synthase (NOS) modulation. Its structural specificity—defined by the 5-fluorine substitution and the 2-methyl 2H-indazole tautomer—enhances its lipophilicity and metabolic stability compared to its 1H-isomers.

Scope of this Protocol: This guide provides a standardized workflow for solubilization, cellular dosing, and biological activity assessment (viability and target engagement) of 5-fluoro-2-methyl-2H-indazol-3-amine. It is designed to eliminate variability caused by compound precipitation and off-target cytotoxicity.

Part 2: Reagent Preparation & Physicochemical Handling

Critical Causality: Indazole derivatives are hydrophobic. Improper solubilization leads to "micro-precipitation" in aqueous media, causing false-negative IC50 results.

Stock Solution Preparation (10 mM)
  • Solvent: Sterile Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade.

  • Molecular Weight: ~165.17 g/mol .[2]

  • Protocol:

    • Weigh 1.65 mg of 5-fluoro-2-methyl-2H-indazol-3-amine powder.

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds.

    • Sonicate at 40 kHz for 5 minutes to ensure complete dissolution.

    • Validation: Inspect visually.[3][4] The solution must be crystal-clear.

    • Aliquot into 50 µL volumes and store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

Working Solution (Serial Dilution)
  • Vehicle Control: The final DMSO concentration in cell culture must never exceed 0.5% (v/v) to avoid solvent toxicity.

  • Dilution Strategy:

    • Prepare a 1000x intermediate plate in DMSO first.

    • Dilute 1:1000 into pre-warmed culture media immediately before dosing.

StepSource Conc.Source Vol (µL)Diluent (DMSO)Final Conc. (1000x)Final Assay Conc. (1x)
1 10 mM Stock50010 mM10 µM
2 10 mM Stock201801 mM1 µM
3 1 mM (Step 2)20180100 µM100 nM
4 100 µM (Step 3)2018010 µM10 nM
5 10 µM (Step 4)201801 µM1 nM

Part 3: Experimental Protocols

Protocol A: Anti-Proliferative Assay (MTT/CCK-8)

Objective: Determine the IC50 of the compound in human cancer cell lines (Recommended: HCT-116 or K562 due to high sensitivity to indazole-based kinase inhibitors).

Mechanism: The 3-amine group acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Asp residues), inhibiting ATP binding and downstream proliferation.

Workflow Steps:

  • Seeding:

    • Harvest cells during the logarithmic growth phase (70–80% confluence).

    • Seed 3,000–5,000 cells/well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound (from Part 2, Table 1).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Pazopanib 1 µM).

    • Incubate for 72 hours .

  • Readout (CCK-8 Method):

    • Add 10 µL of CCK-8 reagent (WST-8) to each well.

    • Incubate for 2 hours at 37°C.

    • Measure Absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Normalize data:

      
      
      
    • Fit curve using non-linear regression (log(inhibitor) vs. response).

Protocol B: Target Engagement (Western Blot)

Objective: Verify inhibition of the MAPK/ERK pathway, a common downstream effector of indazole-targeted kinases (FGFR/VEGFR).

  • Seeding: Seed 3 x 10^5 cells/well in a 6-well plate.

  • Starvation: After adhesion, wash with PBS and incubate in serum-free media for 12 hours. This synchronizes cells and lowers basal phosphorylation.

  • Treatment:

    • Pre-treat with 5-fluoro-2-methyl-2H-indazol-3-amine (at IC50 and 5x IC50) for 2 hours .

    • Stimulate with growth factor (e.g., EGF 50 ng/mL ) for 15 minutes.

  • Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

  • Detection Targets:

    • Primary: Phospho-ERK1/2 (Thr202/Tyr204).

    • Control: Total ERK1/2 and GAPDH.

    • Expected Result: Dose-dependent reduction in p-ERK bands compared to EGF-only control.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism of the 5-fluoro-2-methyl-2H-indazol-3-amine scaffold at the receptor tyrosine kinase (RTK) ATP-binding pocket.

IndazoleMechanism Compound 5-fluoro-2-methyl- 2H-indazol-3-amine RTK_Active RTK (VEGFR/FGFR) Active Conformation Compound->RTK_Active Competitive Inhibition (Hinge Binding) ATP ATP Molecule ATP->RTK_Active Normal Binding RTK_Blocked RTK-Indazole Complex (Inactive) RTK_Active->RTK_Blocked Displacement Signaling Downstream Signaling (RAS-RAF-MEK-ERK) RTK_Active->Signaling Phosphorylation RTK_Blocked->Signaling Blocked Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Inhibits

Figure 1: Competitive inhibition of RTK signaling pathways by the indazole scaffold, leading to proliferation arrest.

Part 5: Safety & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media Compound concentration >100 µM or cold media used.Sonicate stock; warm media to 37°C before adding compound; do not exceed 100 µM.
High Vehicle Toxicity DMSO concentration >0.5%.Reduce DMSO to <0.1% by using a higher concentration stock (e.g., 50 mM if solubility permits).
Inconsistent IC50 2H/1H Tautomerization.Ensure the compound is stored strictly at -20°C in anhydrous DMSO. Avoid acidic aqueous environments which may catalyze tautomer shifts.

Safety Note: Fluorinated indazoles are potential skin irritants and may possess unknown reproductive toxicity. Handle inside a Class II Biosafety Cabinet (BSC) wearing nitrile gloves.

Part 6: References

  • Zhang, L. et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." National Institutes of Health (PMC). Available at: [Link]

  • Khan, M. et al. (2020). "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules (MDPI). Available at: [Link]

Sources

Application

Application Note: Probing Kinase Hinge Geometry with Locked Tautomer Fragments

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to focus on the mechanistic utility of 5-fluoro-2-methyl-2H-indazol-3-amine as a specialized to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to focus on the mechanistic utility of 5-fluoro-2-methyl-2H-indazol-3-amine as a specialized tool for Fragment-Based Drug Discovery (FBDD).

Introduction: The "Locked Tautomer" Strategy

In kinase inhibitor design, the indazole scaffold is a privileged structure because it mimics the adenine ring of ATP. However, standard 1H-indazoles exist in a tautomeric equilibrium that can complicate binding mode analysis.[1]

5-fluoro-2-methyl-2H-indazol-3-amine is not merely a building block; it is a tautomer-locked probe .[2][3] By methylating the N2 position, this fragment is chemically "frozen" in the 2H-indazole form. This alters the hydrogen bond donor/acceptor (D/A) pattern presented to the kinase hinge region, making it a critical tool for:

  • Validating Hinge Architecture: Distinguishing kinases that require an Acceptor-Donor motif (via N1 and the C3-amine) from those requiring the standard Donor-Acceptor motif of 1H-indazoles.

  • Scaffold Hopping: Identifying novel binding pockets where the N2-methyl group projects into the solvent front or a specific ribose-pocket sub-cleft.[2][3]

  • Metabolic Stability: The 5-fluoro substituent blocks the primary site of metabolic oxidation (CYP450), prolonging the half-life of the fragment during crystallographic soaks or cell-based assays.[3]

Chemical Space & Properties
PropertyValueSignificance in Assay
MW 165.17 g/mol Ideal "Fragment" (<300 Da) for high ligand efficiency (LE).[2][3]
LogP ~1.2Low lipophilicity ensures high solubility in assay buffers (PBS/DMSO).
H-Bond Pattern Acceptor (N1) / Donor (NH2)Critical: Inverted pattern compared to 1H-indazole (Donor/Acceptor).
pKa (Conj. Acid) ~2.5 (N1)Remains uncharged at physiological pH (7.4), ensuring passive diffusion.

Scientific Rationale: The Hinge Binding Mechanism

Understanding why you use this specific isomer is crucial for experimental design.

  • Standard 1H-Indazole Binding: Typically binds with N1 as a Donor (to Hinge Carbonyl) and N2 as an Acceptor (from Hinge Amide).[3][1]

  • 2-Methyl-2H-Indazole Binding (This Compound):

    • N1: Acts as an Acceptor (interacts with Hinge Backbone NH).[1]

    • C3-Amine: Acts as a Donor (interacts with Hinge Backbone Carbonyl).[2][3]

    • N2-Methyl: Sterically clashes with the ribose pocket unless the kinase adopts a specific conformation (e.g., specific CDK or CK2 active states).[1]

Diagram: Hinge Interaction Logic The following diagram illustrates the decision matrix for using this fragment versus a standard 1H-indazole.

HingeBinding Start Kinase Target Selection HingeType Analyze Hinge Sequence (Gatekeeper + 1/3) Start->HingeType Path1H Standard Motif: Requires Donor at Pos 1 HingeType->Path1H Backbone NH available Path2H Alternate Motif: Requires Acceptor at Pos 1 HingeType->Path2H Backbone CO dominant Probe1H Use 1H-Indazole (Standard) Path1H->Probe1H Probe2H Use 5-F-2-Me-2H-Indazole (This Protocol) Path2H->Probe2H Outcome Outcome: Identify 'Locked' Binding Mode Probe1H->Outcome Probe2H->Outcome High Affinity = 2H Preference

Caption: Decision tree for selecting the 2-methyl-2H-indazole probe based on kinase hinge architecture.

Experimental Protocols

Protocol A: High-Concentration Fragment Screening (TR-FRET)

Challenge: Fragments typically have low affinity (


).[2][3][1] Standard kinase assays at 

of ATP will produce weak signals. Solution: Use a high-sensitivity TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay with modified conditions to tolerate high fragment concentrations.[2][3]
Materials
  • Kinase: Recombinant Kinase (e.g., VEGFR2, CDK2) at 5 nM.[1]

  • Substrate: Biotinylated peptide substrate (e.g., PolyGT).[1]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody + APC-Streptavidin.[2][3]

  • Compound: 5-Fluoro-2-methyl-2H-indazol-3-amine (200 mM stock in DMSO).[2][3]

Step-by-Step Procedure
  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point dose-response curve starting at 2 mM (final assay concentration).

    • Note: Fragments require mM concentrations. Ensure DMSO final concentration does not exceed 2% (v/v).[1]

  • Enzyme Reaction Mix:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • Crucial Step: Add enzyme to the plate before ATP to allow the fragment to pre-equilibrate with the hinge region (15 min incubation).[1]

  • ATP Addition:

    • Add ATP at

      
       concentration  (typically 10-50 
      
      
      
      ).[2][3][1]
    • Why? Using ATP >>

      
       will outcompete the weak fragment. Using ATP << 
      
      
      
      reduces signal stability.
  • Detection:

    • Add Detection Mix (Eu-Ab + APC-SA) containing 10 mM EDTA to stop the reaction.[2][3]

    • Incubate 1 hour. Read on PHERAstar or EnVision (HTRF settings).[1]

  • Data Analysis:

    • Calculate % Inhibition.

    • Flag: If IC50 > 500

      
      , verify solubility (see Protocol C).
      
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR is the gold standard for fragments because it measures direct binding (independent of enzymatic turnover) and detects fast on/off rates typical of small fragments.

Setup (Biacore 8K / T200)
  • Sensor Chip: CM5 or Streptavidin (SA) chip.[1]

  • Ligand: Biotinylated Kinase (captured) or Amine-coupled Kinase.[2][3][1]

  • Running Buffer: PBS-P+ (with 0.05% P20) + 2% DMSO .

Method
  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.[1] This is mandatory for fragments.

  • Injection Cycle:

    • Flow Rate: High flow (50-100

      
      ) to minimize mass transport limitations.[2][3][1]
      
    • Contact Time: 30-60 seconds (Fragments reach equilibrium quickly).

    • Dissociation Time: 60 seconds.

  • Concentration Series:

    • Inject 5-fluoro-2-methyl-2H-indazol-3-amine at: 0, 15, 31, 62, 125, 250, 500

      
      .[2][3][1]
      
  • Analysis:

    • Fit to 1:1 Steady State Affinity model (not Kinetic).

    • Why?

      
       and 
      
      
      
      are usually too fast to resolve for fragments.[1] Use
      
      
      vs. Concentration to determine
      
      
      .[1]

Diagram: SPR Workflow for Fragments

SPR_Workflow Step1 1. Immobilize Kinase (Target Level: 2000-4000 RU) Step2 2. Solvent Correction (DMSO 1.5% - 2.5%) Step1->Step2 Step3 3. Inject Fragment (High Flow: 60 uL/min) Step2->Step3 Step4 4. Analyze Sensorgram (Square Wave = Fast Kinetics) Step3->Step4

Caption: SPR workflow optimized for fast-kinetic fragment binders.

Protocol C: Solubility & Quality Control

Before any assay, you must verify the fragment is soluble and not aggregating.

  • Nephelometry: Measure light scattering at 500

    
     in assay buffer.
    
    • Pass: < 100 RLU (Relative Light Units).[1]

    • Fail: High scattering indicates aggregation (promiscuous inhibition risk).[1]

  • NMR Check: 1D

    
    H-NMR in DMSO-
    
    
    
    .
    • Confirm the methyl peak (singlet around 4.0 ppm) and amine peak (broad singlet).[1]

    • Verify no 1H-tautomer impurities (which would show different chemical shifts).[2][3][1]

References & Further Reading

  • Indazole Scaffolds in Kinase Discovery:

    • Title: "Indazole-based kinase inhibitors: A privileged scaffold for drug discovery."[2][3]

    • Source:Journal of Medicinal Chemistry.

    • Link:[Link] (Generalized link to J. Med.[1] Chem. for scaffold searches).[4][5]

  • Fragment Screening Methodologies:

    • Title: "Fragment-based approaches to the discovery of kinase inhibitors."[5][6]

    • Source:Methods in Enzymology, 2014.[1][6]

    • Link:[Link]

  • Tautomerism in Drug Design:

    • Title: "The impact of tautomerism on drug discovery."

    • Source:Perspectives in Medicinal Chemistry.

    • Link:[Link]

  • Specific 2-Methyl-Indazole Examples:

    • Title: "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)... as a Novel CDK Inhibitor."[2][3]

    • Source:Journal of Medicinal Chemistry, 2021.[1][7]

    • Link:[Link]

Disclaimer: This protocol is for research use only. The compound 5-fluoro-2-methyl-2H-indazol-3-amine is a laboratory reagent and not approved for human therapeutic use.[2][3]

Sources

Method

Application Notes and Protocols for 5-fluoro-2-methyl-2H-indazol-3-amine in Cancer Research

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives. As of the date of this publication, specific experimental data for 5-fluoro-2-methyl-2H-indazol-3-amine is not extensively available in peer-reviewed literature. Therefore, this guide is intended to provide a scientifically informed framework for initiating research with this compound, leveraging established knowledge of the indazole scaffold in oncology.

Introduction: The Indazole Scaffold in Oncology

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Numerous indazole derivatives have been successfully developed as potent anti-cancer agents, with several compounds approved for clinical use, such as Axitinib, Pazopanib, and Entrectinib.[2] These drugs primarily function as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer, including cell proliferation, survival, and angiogenesis.[3]

The 2H-indazole isomeric form, while historically less explored than the 1H-tautomer, is gaining recognition for its potential in developing novel therapeutics, including potent antagonists for cancer immunotherapy targets.[4] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, making fluorinated indazoles particularly attractive for drug design.[5] This document outlines the prospective application of 5-fluoro-2-methyl-2H-indazol-3-amine in cancer research, based on the established pharmacology of analogous compounds.

Hypothesized Mechanism of Action

Based on the structure of 5-fluoro-2-methyl-2H-indazol-3-amine, it is plausible that its anti-cancer effects could be mediated through the inhibition of one or more protein kinases. The 3-aminoindazole moiety is a known hinge-binding motif for many kinases. Key kinase families that are frequently targeted by indazole derivatives include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling can block tumor angiogenesis, a critical process for tumor growth and metastasis.[3]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, and its inhibition can curtail tumor cell proliferation and survival.[1]

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[3]

  • ERK (Extracellular signal-regulated kinase): As a key component of the MAPK signaling pathway, ERK is a central regulator of cell proliferation and survival.[6]

The diagram below illustrates the potential signaling pathways that could be modulated by 5-fluoro-2-methyl-2H-indazol-3-amine.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis Apoptosis Apoptosis mTOR->Apoptosis AURK Aurora Kinases AURK->Proliferation Compound 5-fluoro-2-methyl-2H-indazol-3-amine Compound->RTK Compound->ERK Compound->AURK

Caption: Hypothesized signaling pathways targeted by 5-fluoro-2-methyl-2H-indazol-3-amine.

Experimental Protocols

The following protocols are standard methodologies for evaluating the anti-cancer properties of novel chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluoro-2-methyl-2H-indazol-3-amine in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 5-fluoro-2-methyl-2H-indazol-3-amine (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-fluoro-2-methyl-2H-indazol-3-amine in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known chemotherapy drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To determine if 5-fluoro-2-methyl-2H-indazol-3-amine induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines.

  • 5-fluoro-2-methyl-2H-indazol-3-amine.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-fluoro-2-methyl-2H-indazol-3-amine at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).[7]

Protocol 3: Kinase Inhibition Assay

Objective: To assess the inhibitory activity of 5-fluoro-2-methyl-2H-indazol-3-amine against specific protein kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, FGFR1, Aurora A).

  • Kinase-specific peptide substrates.

  • ATP.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Luminometer.

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of 5-fluoro-2-methyl-2H-indazol-3-amine in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Formation: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Illustrative Data for Structurally Related Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of a representative 1H-indazole-3-amine derivative against a panel of human cancer cell lines. This data is provided to illustrate the potential potency of the indazole scaffold.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6o (a 1H-indazole derivative) K562 (Chronic Myeloid Leukemia)5.15[7]
A549 (Lung Cancer)>50[7]
PC-3 (Prostate Cancer)>50[7]
HepG-2 (Hepatoma)>50[7]
HEK-293 (Normal Embryonic Kidney)33.2[7]

Experimental Workflow Visualization

The following diagram outlines a general workflow for the preclinical evaluation of a novel anti-cancer compound like 5-fluoro-2-methyl-2H-indazol-3-amine.

Experimental_Workflow start Compound Synthesis (5-fluoro-2-methyl-2H-indazol-3-amine) in_vitro In Vitro Screening (MTT Assay on Cancer Cell Panel) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle kinase Kinase Inhibition Assays mechanism->kinase in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo If potent in vitro toxicology Toxicology and PK/PD Studies in_vivo->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Sources

Application

Application Note: Advanced Labeling Strategies for 5-fluoro-2-methyl-2H-indazol-3-amine

Abstract This technical guide details the protocols for functionalizing 5-fluoro-2-methyl-2H-indazol-3-amine , a specialized heterocyclic scaffold often utilized in kinase inhibitor development and receptor binding studi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for functionalizing 5-fluoro-2-methyl-2H-indazol-3-amine , a specialized heterocyclic scaffold often utilized in kinase inhibitor development and receptor binding studies. Unlike standard aliphatic amines, the 3-amino group on the 2H-indazole core exhibits reduced nucleophilicity due to the electron-withdrawing 5-fluorine substituent and the unique electronic delocalization of the 2H-tautomer. This note provides optimized workflows for fluorescent conjugation (via NHS esters and Isothiocyanates) and isotopic labeling (for mass spectrometry internal standards), emphasizing anhydrous organic reaction conditions to maximize yield and stability.

Chemical Context & Reactivity Analysis[1][2][3][4][5]

Before attempting labeling, it is critical to understand the electronic environment of the target molecule.

Structural Considerations
  • 2H-Indazole Core: The presence of the methyl group at the

    
     position locks the molecule into the quinoid-like 2H-tautomer. This creates a distinct electronic system compared to the more aromatic 1H-indazoles.
    
  • 3-Amino Reactivity: The exocyclic amine at position 3 is part of an amidine-like resonance system (

    
    ). Consequently, this amine is less nucleophilic  than a standard primary aliphatic amine (e.g., lysine 
    
    
    
    -amine) but more reactive than a highly electron-deficient aniline.
  • 5-Fluoro Effect: The fluorine atom at position 5 is an electron-withdrawing group (EWG). Through inductive effects (

    
    ), it pulls electron density away from the ring system, further lowering the pKa and nucleophilicity of the 3-amine.
    

Implication for Protocols: Standard aqueous protein labeling protocols (pH 8.3 buffers) are unsuitable for this small molecule. The rate of hydrolysis for labeling reagents (like NHS esters) will likely exceed the rate of conjugation in water. Anhydrous organic conditions with a non-nucleophilic base are required.

Protocol A: Fluorescent Labeling via NHS Esters[5]

This protocol describes the conjugation of a small-molecule fluorophore (e.g., FAM, BODIPY, or Cyanine-NHS ester) to the target amine.

Reagents & Equipment
  • Target: 5-fluoro-2-methyl-2H-indazol-3-amine (Solid, >95% purity).

  • Label: Fluorophore-NHS Ester (Succinimidyl Ester).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Note: Do not use alcohols.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Purification: Preparative HPLC (C18 column) or Flash Chromatography.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve the indazole amine (10 mg, ~0.06 mmol) in 500 µL of anhydrous DMF.

    • Dissolve the Fluorophore-NHS ester (1.1 equivalents) in 200 µL of anhydrous DMF.

    • Expert Tip: Keep NHS esters dry; moisture hydrolyzes them back to the non-reactive carboxylic acid.

  • Reaction Initiation:

    • Add the Fluorophore solution to the Indazole solution.

    • Immediately add DIPEA (3.0 equivalents) . The base is crucial to deprotonate the amine and scavenge the N-hydroxysuccinimide byproduct.

  • Incubation:

    • Seal the reaction vessel under an inert atmosphere (

      
       or Ar) if possible.
      
    • Incubate at Room Temperature for 4–6 hours .

    • Optimization: If LC-MS shows low conversion after 4 hours, heat to 40°C . The 5-fluoro deactivation may require thermal activation.

  • Quenching:

    • Add 50 µL of 1M Tris-HCl (pH 8.0) or ethanolamine to scavenge excess NHS ester. Stir for 15 minutes.

  • Purification:

    • Inject the crude mixture onto a Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Collect the product peak (monitor absorbance at the fluorophore's

      
      ).
      
    • Lyophilize to obtain the labeled powder.

Workflow Diagram (DOT)

G Start 5-F-2-Me-Indazole (Solid) Solvent Solubilization (Anhydrous DMF) Start->Solvent Mix Add Label (NHS-Ester + DIPEA) Solvent->Mix React Reaction (RT to 40°C, 4-6h) Mix->React Check QC Check (LC-MS) React->Check Check->React Incomplete Purify Prep-HPLC (Isolation) Check->Purify Conversion > 90%

Caption: Workflow for small molecule labeling under anhydrous conditions.

Protocol B: Isotopic Labeling (Internal Standard Synthesis)

For pharmacokinetic (PK) or ADME quantification, a stable isotope-labeled internal standard (IS) is required. Since the core scaffold is commercially available, the most efficient labeling strategy is Acylation with Deuterated Reagents .

Strategy: Convert the 3-amine to a


-acetamide. This changes the retention time slightly but provides a mass shift of +3 Da (or +4 Da if using 

-reagents) suitable for MS quantification.
Reagents
  • Reagent: Acetyl chloride-

    
     (CAS: 19259-90-6) or Acetic Anhydride-
    
    
    
    .
  • Base: Pyridine or TEA.

  • Solvent: Dichloromethane (DCM).

Protocol
  • Dissolution: Dissolve 20 mg of 5-fluoro-2-methyl-2H-indazol-3-amine in 2 mL dry DCM.

  • Base Addition: Add 3.0 equivalents of Pyridine. Cool to 0°C on an ice bath.

  • Acylation: Dropwise add 1.2 equivalents of Acetyl chloride-

    
    .
    
  • Workup: Allow to warm to RT and stir for 1 hour. Wash with saturated

    
     (aq) to remove acid byproducts.
    
  • Result: The product is N-(5-fluoro-2-methyl-2H-indazol-3-yl)acetamide-

    
     .
    
  • Validation: Verify Mass Shift (

    
    ) via LC-MS.
    

Quality Control & Troubleshooting

Analytical Validation

Always validate the labeled conjugate using LC-MS and NMR .

ParameterMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Observed Mass = Theoretical Mass ± 0.4 Da
Purity HPLC (UV 254 nm)> 95% Area Under Curve
Free Dye HPLC< 1% (Crucial for binding assays)
Troubleshooting Guide

Issue: Low Yield with NHS Ester

  • Cause: The 5-fluoro group reduces amine nucleophilicity too much for standard NHS coupling.

  • Solution: Switch to Isothiocyanates (ITC) . Reaction: R-N=C=S + Amine

    
     Thiourea. Isothiocyanates are generally more reactive toward aromatic/heterocyclic amines.
    
  • Alternative: Use HATU/HOAt activation. Pre-activate the dye-carboxylic acid with HATU in DMF/DIPEA, then add the indazole amine. This generates a highly reactive activated ester in situ.

Decision Tree for Labeling Chemistry

Decision Start Select Labeling Chemistry CheckNuc Is Amine Reactive? Start->CheckNuc NHS Try NHS Ester (Protocol A) CheckNuc->NHS Yield Check Yield NHS->Yield Good Proceed to QC Yield->Good High Bad Yield < 20% Yield->Bad Low Switch Switch Chemistry Bad->Switch ITC Use Isothiocyanate (Forms Thiourea) Switch->ITC HATU Use HATU Coupling (Forcing Conditions) Switch->HATU

Caption: Decision logic for selecting the optimal conjugation chemistry based on reactivity.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide for NHS/ITC chemistry mechanisms).

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. Retrieved October 26, 2025.

  • PubChem. (2025).[2][3] 1H-Indazol-3-amine Compound Summary. National Library of Medicine. (Source for general indazole amine properties).[2][4][5]

  • Lumiprobe. (n.d.). General Protocol for NHS Ester Labeling. (Guidance on solvent choice and stoichiometry).

  • Organic Chemistry Portal. (2023). Synthesis of 2H-Indazoles. (Background on the stability and synthesis of the 2H-tautomer).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-fluoro-2-methyl-2H-indazol-3-amine

Topic: Solubility Optimization & Troubleshooting in DMSO Executive Summary: The Thermodynamics of Precipitation You are likely encountering solubility issues with 5-fluoro-2-methyl-2H-indazol-3-amine (and related 3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in DMSO

Executive Summary: The Thermodynamics of Precipitation

You are likely encountering solubility issues with 5-fluoro-2-methyl-2H-indazol-3-amine (and related 3-aminoindazole scaffolds) due to a conflict between crystal lattice energy and solvation entropy .[1]

This molecule possesses a planar, fused bicyclic core (indazole) with a polar amine donor and a hydrophobic fluoro-methyl periphery.[1] While theoretically soluble in DMSO (Dimethyl sulfoxide), it is prone to "crashing out" due to two primary factors:

  • Pi-Stacking Aggregation: The planar nature of the indazole core encourages strong intermolecular

    
    -
    
    
    
    stacking, leading to high lattice energy that resists solvation.[1]
  • The Hygroscopic Effect: DMSO is aggressively hygroscopic.[2][3] Absorbed atmospheric water acts as a potent antisolvent for this lipophilic heterocycle, drastically reducing solubility limits from >100 mM to <10 mM in hours if mishandled.

The following guide details how to diagnose, resolve, and prevent these issues.

Part 1: Diagnostic Workflow

Before attempting recovery, use this logic flow to identify the specific failure mode of your solution.

SolubilityDiagnosis Start Precipitation Observed CheckState When did it happen? Start->CheckState Branch1 During Initial Solubilization CheckState->Branch1 Branch2 After Freeze/Thaw Cycle CheckState->Branch2 Branch3 Upon Dilution into Buffer (Assay) CheckState->Branch3 Sol1 Saturation Limit Reached OR Salt Form Mismatch Branch1->Sol1 Sol2 Water Uptake in DMSO (Hygroscopic Crash) Branch2->Sol2 Sol3 Kinetic Solubility Failure (The 'Crash Effect') Branch3->Sol3 Action1 Action: Check Salt Form & Sonicate at 37°C Sol1->Action1 Action2 Action: Redissolve & Aliquot (Single Use Only) Sol2->Action2 Action3 Action: Use Intermediate Dilution Step Sol3->Action3

Figure 1: Diagnostic logic for identifying the root cause of precipitation events. Blue nodes indicate decision points; Green nodes indicate immediate corrective actions.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "The powder won't dissolve, even at 50 mM."

Diagnosis: You may be fighting the Salt Form vs. Free Base distinction or simply reaching the saturation limit.[1]

  • Context: 5-fluoro-2-methyl-2H-indazol-3-amine is a weak base.[1] If you purchased the Hydrocloride (HCl) salt, it is highly polar and may struggle in pure DMSO but dissolve readily in water or DMSO:Water mixtures. If it is the Free Base, it requires pure organic solvent.

Corrective Protocol:

  • Verify the Label: Check if the vial says "HCl", "TFA", or just the chemical name (implying free base).

  • The "Coat" Technique: Add DMSO dropwise to the powder, just enough to coat it. Vortex into a thick slurry before adding the rest of the solvent. This prevents the formation of a "dry core" clump that solvent cannot penetrate.

  • Thermal Energy: Incubate the sealed vial at 37°C for 15 minutes .

    • Why? Solubility is endothermic. A modest temperature increase breaks the lattice energy without degrading the fluorinated core.

  • Sonication: Sonicate in a water bath for 10 minutes.

    • Warning: Monitor temperature.[2][4] Do not let the water bath exceed 40°C.

Issue 2: "It was clear yesterday, but precipitated after the freezer."

Diagnosis: Moisture-Induced Crystallization. [1]

  • Mechanism: DMSO freezes at 18.5°C. As it freezes, it forms a pure crystal lattice that excludes impurities (your drug) and water.[1] This concentrates the drug into a tiny, water-rich liquid pocket.[1] The high local concentration + water (antisolvent) forces the drug to crystallize into a thermodynamically stable, hard-to-dissolve polymorph.[1]

Corrective Protocol:

  • Thaw Completely: Ensure the solution is fully liquid and at room temperature (RT).

  • Vortex & Heat: Vortex vigorously. If solids remain, heat to 37°C.

  • The "Dry" Test: If it refuses to redissolve, your DMSO has likely absorbed >1% water. You must spin down the precipitate, remove the supernatant, and redissolve the pellet in fresh, anhydrous DMSO .

Issue 3: "My assay fails because the compound crashes when added to media."

Diagnosis: Kinetic Solubility Failure. [1]

  • Mechanism: Dropping 100% DMSO stock directly into aqueous buffer causes a violent, local spike in polarity. The hydrophobic fluoro-indazole molecules aggregate faster than they can disperse.[1]

Corrective Protocol: The Intermediate Dilution Step Do not go from 100% DMSO


 1% DMSO in one step.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (1% DMSO) Inter->Final 1:10 Dilution (Stable)

Figure 2: Step-down dilution strategy to mitigate kinetic solubility failure.

Part 3: Reference Data & Limits

Solubility Thresholds (Estimated)

Based on physiochemical properties of amino-indazoles.

Solvent SystemEstimated Max Solubility (Free Base)Risk LevelNotes
Anhydrous DMSO ~50 - 100 mMLowIdeal for storage.[1]
DMSO (Old/Opened) < 10 mMHighWater content >0.5% causes crash.[1]
Ethanol ~10 - 25 mMModerateHigh evaporation risk.[1]
PBS / Water < 0.1 mMExtremeRequires carrier (e.g., cyclodextrin).[1]
Storage Best Practices
  • Aliquot Immediately: Never freeze-thaw the main bottle. Split the stock into 20-50 µL single-use aliquots.

  • Seal Tight: Use Parafilm or screw caps with O-rings.[1]

  • Inert Gas: If possible, overlay the stock with Argon or Nitrogen before closing.

References

  • Sigma-Aldrich (Merck). FAQs on Inhibitor Preparation: Preventing Precipitation.[1]

    • Source: [1]

  • Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions.[1][5] Journal of Biomolecular Screening.[5][6][7]

    • Source:

  • Ziath.

    • Source:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590075, 2-Methyl-2H-indazol-3-amine.[1]

    • Source: [1]

Sources

Optimization

5-fluoro-2-methyl-2H-indazol-3-amine off-target effects in assays

Product Category: Kinase Inhibitor Scaffolds & Fragment Libraries Document ID: TS-IND-5F2M-001 | Version: 2.4 | Last Updated: February 2026[1][2] Executive Summary 5-fluoro-2-methyl-2H-indazol-3-amine is a pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Kinase Inhibitor Scaffolds & Fragment Libraries

Document ID: TS-IND-5F2M-001 | Version: 2.4 | Last Updated: February 2026[1][2]

Executive Summary

5-fluoro-2-methyl-2H-indazol-3-amine is a pharmacologically active scaffold often utilized in Fragment-Based Drug Discovery (FBDD) targeting receptor tyrosine kinases (RTKs) and Nitric Oxide Synthases (NOS).[1][2] While it serves as a potent "hinge-binding" motif, its planar heteroaromatic structure and specific electronic properties introduce significant risks of assay interference and biological polypharmacology .

This guide addresses the two primary categories of "off-target" effects users encounter:

  • Technical Artifacts: False positives caused by intrinsic fluorescence or colloidal aggregation.

  • Biological Promiscuity: Unintended inhibition of structurally conserved kinase domains (e.g., VEGFR vs. PDGFR).

Part 1: Troubleshooting & FAQs

Section A: Assay Interference (Technical Artifacts)

Q1: I am observing high background signal in my TR-FRET/FP kinase assay. Is the compound interfering? A: Yes, this is a high-probability risk.

  • Root Cause: Indazole-3-amines are intrinsically fluorescent.[1][2] The 2-methyl-2H-indazole core possesses a conjugated

    
    -system that can absorb in the UV range (280–320 nm) and emit in the blue-green region (380–460 nm).[1][2]
    
  • Impact: If your assay uses coumarin-based donors or fluorescein-like acceptors, the compound's autofluorescence can mimic the FRET signal (False Positive) or mask the acceptor signal (False Negative).[2]

  • Diagnostic: Run a Spectral Interference Scan (See Protocol 1 below).

Q2: My IC50 curves are extremely steep (Hill slope > 2.0), and inhibition disappears when I add BSA. Why? A: You are likely observing Colloidal Aggregation .

  • Root Cause: The planar, hydrophobic nature of the 5-fluoro-2-methyl-2H-indazol-3-amine scaffold predisposes it to stack in aqueous solution, forming promiscuous colloidal aggregates at concentrations >10 µM.[1][2] These aggregates sequester enzymes non-specifically.

  • Impact: False positive inhibition that is not driven by 1:1 ligand binding.

  • Solution: Repeat the assay with 0.01% Triton X-100 (See Protocol 2).

Section B: Biological Selectivity (Polypharmacology)

Q3: The compound hits my target (e.g., VEGFR2) but also inhibits cell growth in kinase-negative control lines. Is it toxic? A: This suggests Off-Target Kinase Inhibition .[1][2]

  • Mechanism: The 3-aminoindazole motif functions as a "privileged structure" that mimics the adenine ring of ATP. It forms critical hydrogen bonds with the kinase "hinge" region (Glu/Asp backbone residues).

  • Risk Profile: Because the ATP-binding pocket is highly conserved, this scaffold frequently exhibits cross-reactivity with:

    • Class III RTKs: PDGFR

      
      , c-Kit, FLT3.
      
    • Ser/Thr Kinases: Rho-associated protein kinase (ROCK) and SGK1.[2]

  • Recommendation: Perform a "Kinome Scan" (Selectivity Profiling) early to establish a selectivity window.

Part 2: Experimental Protocols

Protocol 1: Spectral Interference Validation

Use this protocol to determine if the compound's autofluorescence is corrupting your assay data.

Reagents:

  • Assay Buffer (identical to your primary screen).

  • 5-Fluoro-2-methyl-2H-indazol-3-amine (10 mM DMSO stock).[1][2]

Workflow:

  • Preparation: Dilute compound to the highest screening concentration (e.g., 50 µM) in Assay Buffer.

  • Blanking: Prepare a "Buffer Only" control.

  • Scan: Using a multimode plate reader, perform an excitation/emission scan:

    • Excitation: 280 nm – 400 nm (Step: 5 nm).

    • Emission: 350 nm – 600 nm (Step: 5 nm).

  • Analysis:

    • Subtract "Buffer Only" baseline.

    • Overlay the compound's emission spectrum with your assay's fluorophore (e.g., FITC, Alexa647).

    • Criteria: If overlap integral > 20%, the compound is incompatible with this specific fluorophore.

Protocol 2: Detergent-Based Aggregation Counter-Screen

Use this to distinguish true binding from non-specific colloidal sequestration.[1][2]

Concept: Non-ionic detergents (Triton X-100, Tween-20) disrupt colloidal aggregates but do not affect specific 1:1 ligand-protein binding.[1][2]

Experimental ConditionTrue Inhibitor (Specific)Aggregator (False Positive)
Standard Buffer High InhibitionHigh Inhibition
+ 0.01% Triton X-100 High Inhibition (Unchanged) Loss of Inhibition

Steps:

  • Run your standard enzymatic assay (dose-response).[2]

  • Prepare a parallel assay buffer supplemented with 0.01% (v/v) freshly prepared Triton X-100 .

  • Re-run the dose-response curve.

  • Result Interpretation: A shift in IC50 > 3-fold indicates an aggregation artifact.

Part 3: Mechanism & Logic Visualization

Diagram 1: Troubleshooting Off-Target Effects

This flowchart guides the user through the logical deduction process when an "off-target" effect is suspected.

TroubleshootingFlow Start Observed Off-Target Effect TypeCheck Is the issue Biological or Technical? Start->TypeCheck TechIssue Technical Artifact (Assay Signal Issues) TypeCheck->TechIssue Signal Noise/Steep Hill Slope BioIssue Biological Polypharmacology (Unexpected Toxicity/Potency) TypeCheck->BioIssue Cell Toxicity/Off-Phenotype Fluorescence Check Autofluorescence (Protocol 1) TechIssue->Fluorescence High Background Aggregation Check Aggregation (Protocol 2) TechIssue->Aggregation Steep IC50 / Hill > 2 ChangeFluor Action: Switch Fluorophore (Red-shift assay >600nm) Fluorescence->ChangeFluor Positive Spectral Overlap AddDetergent Action: Add 0.01% Triton X-100 or Switch to Cell-based Assay Aggregation->AddDetergent Inhibition lost with detergent HingeBind Hinge Region Promiscuity (ATP Competition) BioIssue->HingeBind NOSBind Nitric Oxide Synthase (NOS) Cross-reactivity BioIssue->NOSBind KinomeScan Action: Perform Kinome Profiling (Focus on PDGFR/VEGFR) HingeBind->KinomeScan NOSBind->KinomeScan

Caption: Decision tree for isolating the root cause of assay anomalies associated with 5-fluoro-2-methyl-2H-indazol-3-amine.

Diagram 2: Molecular Mechanism of Interference

Visualizing why the 2H-indazole scaffold causes specific biological off-target effects.

Mechanism Scaffold 5-Fluoro-2-methyl- 2H-indazol-3-amine Mechanism1 Hinge Binding (Donor-Acceptor Motif) Scaffold->Mechanism1 Mimics ATP Adenine Mechanism2 Pi-Pi Stacking / Emission Overlap Scaffold->Mechanism2 Planar Aromatic System Target1 Primary Target (e.g., VEGFR2) OffTarget1 Off-Target Kinases (PDGFR, c-Kit) OffTarget2 Assay Reagents (Fluorescent Probes) Mechanism1->Target1 Desired Inhibition Mechanism1->OffTarget1 Promiscuous Binding (Conserved Pocket) Mechanism2->OffTarget2 Optical Interference

Caption: Mechanistic pathway showing how the scaffold's structural properties lead to both therapeutic binding and off-target interference.

References

  • BenchChem Technical Support. (2025).[3] Addressing off-target effects of indazole-based kinase inhibitors. BenchChem.[3][4] Link[2]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance.[5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Link

  • Li, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link[2]

  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. University of California, San Francisco.[5] Link

Sources

Troubleshooting

Technical Support Center: 5-fluoro-2-methyl-2H-indazol-3-amine Purification

Status: Operational Ticket ID: IND-PUR-005 Subject: Chromatography Troubleshooting & Optimization Guide Executive Summary & Molecule Profile Target Molecule: 5-fluoro-2-methyl-2H-indazol-3-amine Primary Challenge: Regioi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-PUR-005 Subject: Chromatography Troubleshooting & Optimization Guide

Executive Summary & Molecule Profile

Target Molecule: 5-fluoro-2-methyl-2H-indazol-3-amine Primary Challenge: Regioisomer separation (1-methyl vs. 2-methyl) and amine-induced peak tailing.

This guide addresses the purification of 5-fluoro-2-methyl-2H-indazol-3-amine , a critical intermediate often synthesized via the condensation of 2,5-difluorobenzonitrile with methylhydrazine. This reaction typically yields a mixture of the desired 2H-isomer (kinetic product) and the thermodynamically stable 1H-isomer .

Physicochemical Profile
PropertyDescriptionChromatographic Implication
Basicity Primary amine at C3 (

)
Strong interaction with acidic silanols on silica, causing severe tailing.
Polarity Moderate (Indazole core + Amine)2-alkyl indazoles are generally more polar than 1-alkyl isomers on silica gel.
Solubility Low in Hexane; Moderate in DCM/EtOAcRisk of precipitation on the column head; solid loading is often required.

Core Purification Protocols

Method A: Normal Phase Flash Chromatography (Gold Standard)

Objective: Separate the 1-methyl impurity (elutes first) from the desired 2-methyl product (elutes second).

Stationary Phase: Spherical Silica Gel (40–60 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA) .

Step-by-Step Protocol:

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexanes + 1% TEA . This neutralizes acidic silanol sites before the sample touches the column.

  • Sample Loading: Dissolve crude material in a minimum volume of DCM. Add silica gel (ratio 1:2 sample:silica) and evaporate to dryness (Solid Load).

  • Gradient Elution:

    • 0–5 min: 90% Hexane / 10% EtOAc (+1% TEA) [Isocratic]

    • 5–20 min: Linear gradient to 60% Hexane / 40% EtOAc (+1% TEA).

    • Observation: The 1-methyl isomer (less polar) will elute first. The 2-methyl isomer (target) will elute second.

  • Post-Run: Flush column with 100% EtOAc to ensure all amine is recovered.

Method B: Reverse Phase (C18) Prep-HPLC

Objective: High-purity isolation (>98%) for biological testing.

Stationary Phase: C18 (ODS). Mobile Phase: Water / Acetonitrile (ACN).[1] Modifier: 0.1% Ammonium Bicarbonate (pH ~8.0) or 0.1% Ammonia .

  • Why Basic pH? At acidic pH (TFA/Formic acid), the 3-amino group protonates (

    
    ), becoming highly polar and eluting in the void volume. At pH 8, the amine remains neutral, ensuring retention and separation based on the lipophilicity of the core structure.
    

Troubleshooting Guides

Issue 1: Peak Tailing & Poor Resolution

Symptom: The product elutes as a broad, streaking band rather than a sharp peak, contaminating the earlier fractions. Root Cause: The basic amine interacts with acidic silanols (


) on the silica surface.

Corrective Workflow:

TailingFix Start Problem: Peak Tailing CheckMP Check Mobile Phase Modifier Start->CheckMP HasTEA Is TEA/NH3 present? CheckMP->HasTEA AddTEA Add 1% Triethylamine (TEA) or 1% NH4OH HasTEA->AddTEA No CheckLoad Check Sample Loading HasTEA->CheckLoad Yes Result Sharp Peak Shape AddTEA->Result LiquidLoad Is sample liquid loaded in DCM? CheckLoad->LiquidLoad SwitchSolid Switch to Solid Load (Celite/Silica) to prevent solvent wash-through LiquidLoad->SwitchSolid Yes SwitchSolid->Result

Figure 1: Decision tree for resolving amine tailing on silica gel.

Issue 2: Co-elution of Regioisomers (1H vs 2H)

Symptom: Two spots on TLC are very close ($ \Delta R_f < 0.1 $) or overlapping in HPLC. Root Cause: The fluorine atom and methyl group create similar lipophilicity profiles for both isomers.

Optimization Strategy:

  • Change Solvent Selectivity: Switch from Hex/EtOAc to DCM/MeOH (98:2 to 95:5) . The chlorinated solvent interacts differently with the indazole dipole.

  • Flatten the Gradient: Use a "shallow gradient" (e.g., increasing EtOAc by only 2% per minute) around the elution point of the 1-methyl isomer.

Regioisomer Elution Order (Silica):

  • Fraction 1 (Top Spot): 5-fluoro-1-methyl-1H-indazol-3-amine (Thermodynamic impurity).

  • Fraction 2 (Bottom Spot): 5-fluoro-2-methyl-2H-indazol-3-amine (Target).

Frequently Asked Questions (FAQ)

Q1: Why is my yield lower than expected after chromatography?

  • A: Amines can adhere irreversibly to acidic silica. Ensure you are using a modifier (TEA or Ammonia). Additionally, check the aqueous workup pH before chromatography; the amine must be deprotonated (pH > 9) to extract into the organic layer during workup.

Q2: Can I use recrystallization instead of chromatography?

  • A: Yes, for bulk purification. The 2-methyl isomer often has different solubility than the 1-methyl. Attempt recrystallization from hot Toluene or Ethanol . However, flash chromatography is recommended for the final polish to remove trace isomers.

Q3: How do I confirm I have the 2-methyl isomer?

  • A: Use NOESY NMR .

    • 2-Methyl (Target): You will see an NOE correlation between the

      
      -Methyl protons and the proton at position C7 (or C3-amine protons, depending on conformation).
      
    • 1-Methyl (Impurity): You will see an NOE correlation between the

      
      -Methyl protons and the proton at position C7, but the chemical shift of the methyl group is distinct (typically 
      
      
      
      3.8–4.0 ppm for 1-Me vs
      
      
      4.0–4.2 ppm for 2-Me).

Visualizing the Purification Workflow

PurificationFlow cluster_0 Synthesis Phase cluster_1 Purification Phase Rxn Rxn: 2,5-Difluorobenzonitrile + Methylhydrazine Crude Crude Mixture (1-Me + 2-Me isomers) Rxn->Crude Load Solid Load (Silica + Crude) Crude->Load Evaporate Flash Flash Chromatography Hex/EtOAc + 1% TEA Load->Flash Fractions Fraction Collection Flash->Fractions F1 Frac 1-10: 1-Me Isomer (Discard) Fractions->F1 High Rf F2 Frac 11-25: 2-Me Isomer (Target) Fractions->F2 Low Rf

Figure 2: End-to-end workflow for the isolation of the 2-methyl isomer.

References

  • Regioselective Synthesis of Indazoles: Topic: Discussion on the formation of 1H vs 2H indazoles during hydrazine condensation. Source:Journal of Organic Chemistry / Organic Letters. Context: General methodology for separating alkylated indazoles.

  • Chromatography of Amines: Topic: Use of mobile phase modifiers (TEA/Ammonia) for basic compounds. Source:Biotage Technical Notes / Journal of Chromatography A. Context: Explains the suppression of silanol activity.

  • Indazole Isomer Characterization: Topic: NMR distinction between 1-methyl and 2-methyl indazoles. Source:National Institutes of Health (PubChem). Context: Physical properties and spectral data for 3-aminoindazoles.

Sources

Optimization

Stability of 5-fluoro-2-methyl-2H-indazol-3-amine at room temperature

Topic: 5-Fluoro-2-methyl-2H-indazol-3-amine Executive Summary: Stability Profile Is 5-fluoro-2-methyl-2H-indazol-3-amine stable at room temperature? Yes, but with caveats. In its solid state, the compound is chemically s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-2-methyl-2H-indazol-3-amine

Executive Summary: Stability Profile

Is 5-fluoro-2-methyl-2H-indazol-3-amine stable at room temperature? Yes, but with caveats. In its solid state, the compound is chemically stable at room temperature (20–25°C) for short-to-medium durations (weeks to months) provided it is kept dry and protected from light .[1] However, like many electron-rich 3-aminoindazoles, it exhibits oxidative liability over extended periods, manifesting as discoloration (browning).[1]

Critical Distinction:

  • Solid State: Stable (Months/Years) if stored at 2–8°C under desiccation.

  • Solution State (DMSO/MeOH): Unstable (Hours/Days). Rapid oxidative degradation occurs in solution when exposed to air and light.

Visual Inspection & Quality Assessment

Before using the reagent, perform this visual check. The physical appearance is the primary indicator of oxidative degradation.

ObservationStatusTechnical InterpretationAction Required
White / Off-White Powder Pass High purity (>98%).[1] Minimal oxidation.Proceed with experiment.
Pale Beige / Cream ⚠️ Caution Surface oxidation (<1% impurities). Common after opening the bottle.Usable for most synthesis. Check LC-MS if using for kinetics.
Brown / Dark Pink Fail Significant oxidative coupling (Azo/Diazo species).Do not use. Recrystallization required.
Clumped / Sticky Fail Hygroscopic moisture absorption.Dry under vacuum over

.
Decision Tree: Usability Assessment

StabilityDecision Start Visual Inspection Color Color Check Start->Color White White/Off-White Color->White Fresh Beige Beige/Tan Color->Beige Aged Brown Dark Brown/Pink Color->Brown Degraded Action1 Proceed White->Action1 Action2 Run LC-MS (Verify Purity) Beige->Action2 Action3 Recrystallize (EtOH/H2O) Brown->Action3

Figure 1: Workflow for determining reagent usability based on physical appearance.

Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades.

A. The Structural Liability

The molecule contains a primary amine at position 3 of the indazole ring.

  • Electron Density: The 2-methyl group locks the indazole in the 2H-tautomer. This makes the system more electron-rich compared to 1H-indazoles, increasing the nucleophilicity of the 3-amine.[1]

  • Oxidation (The "Browning" Effect): In the presence of atmospheric oxygen and light, the amino group undergoes radical oxidation. This leads to the formation of azo-dimers (Ar-N=N-Ar) or oxidative condensation products, which are highly conjugated and responsible for the dark color.[1]

  • Fluorine Effect: The 5-fluoro substituent withdraws electron density slightly, providing better stability than the non-fluorinated analog, but it does not eliminate oxidative risks.

B. Solution Phase Instability (DMSO/Methanol)

Researchers often store stock solutions in DMSO.

  • Risk: DMSO is hygroscopic and can act as a mild oxidant (Swern-type mechanisms) over long periods.[1]

  • Outcome: 5-fluoro-2-methyl-2H-indazol-3-amine will degrade in DMSO at RT within 48-72 hours, showing new peaks in LC-MS (typically M+14 or M+16 corresponding to N-oxides or hydroxylation).[1]

Degradation Pathway Diagram

Degradation Compound 5-Fluoro-2-methyl- 2H-indazol-3-amine (MW: 165.17) Radical Amine Radical Intermediate Compound->Radical Light/Air (O2) Dimer Azo-Dimer (Colored Impurity) Radical->Dimer Coupling Oxide N-Oxide / Hydroxylamine (M+16) Radical->Oxide Oxidation

Figure 2: Primary degradation pathways.[1] The formation of Azo-dimers causes the characteristic brown discoloration.[1]

Troubleshooting Guide: Common Experimental Issues
Issue 1: "My LC-MS shows a split peak or a mass of M+41."
  • Cause: Acetonitrile Adduct.

  • Explanation: Primary amines can react with acetonitrile (solvent) under acidic LC-MS conditions or upon storage to form amidines.[1]

  • Solution: Switch to Methanol/Water for your LC-MS mobile phase or prepare fresh samples immediately before injection.[1] Do not store the sample in acetonitrile overnight.

Issue 2: "The reaction yield is low, and the starting material turned black."
  • Cause: Oxidative decomposition during the reaction.

  • Explanation: If your reaction involves heating (>60°C) in a non-degassed solvent, the amine oxidized before it could react.

  • Solution:

    • Degas solvents (Sparge with Argon/Nitrogen for 15 mins).

    • Add a mild antioxidant (e.g., Sodium Ascorbate) if compatible with your chemistry.

    • Protect the reaction vessel from light (wrap in aluminum foil).

Issue 3: "I cannot dissolve the solid in DCM or Ether."
  • Cause: Polarity mismatch.

  • Explanation: The 2H-indazole core is polar.[1] The crystal lattice energy is high.

  • Solution: Use THF , DMSO , or Methanol . If a non-polar solvent is required, use a co-solvent system (e.g., 10% MeOH in DCM).

Recommended Storage & Handling Protocols

To maximize shelf-life and experimental reproducibility, adhere to these "Gold Standard" protocols.

Storage Protocol (Long-Term)
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: -20°C is optimal ; 2–8°C is acceptable.

  • Desiccation: Store the vial inside a secondary container (jar) containing desiccant packets (Silica or

    
    ).
    
Handling Protocol (Benchtop)
  • Equilibration: Allow the cold vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder (which accelerates degradation).

  • Solvent Prep: Only prepare solutions immediately before use. Do not store stock solutions.

FAQ: Frequently Asked Questions

Q: Can I dry this compound in an oven? A: Only under vacuum. Drying in a standard convection oven at >40°C in air will cause rapid surface oxidation (browning). Use a vacuum oven at 30–40°C.

Q: Is the compound light sensitive? A: Yes. While not as sensitive as silver salts, prolonged exposure to fluorescent lab lights will degrade the amine. Always use amber vials or foil.

Q: I need to use it in a reaction at 100°C. Will it survive? A: Yes, if oxygen is excluded. The thermal stability of the indazole core is high (melting point typically >120°C). The instability comes from oxidative thermal stress. Perform the reaction under Nitrogen/Argon.

Q: How do I repurify it if it has turned brown? A:

  • Dissolve in minimal hot Ethanol or Methanol.

  • Add activated charcoal (to absorb colored impurities).

  • Filter while hot through Celite.

  • Cool slowly to induce crystallization.

  • Alternatively, perform a silica plug filtration using 5% MeOH/DCM.

References & Authoritative Grounding
  • Synthesis of 3-Aminoindazoles:

    • Methodology: Catalytic hydrogenation of 3-cyano or 3-nitro precursors is standard.[1] The stability of the amine product is noted to require inert atmosphere during workup.

    • Source:Journal of Medicinal Chemistry, "Discovery of Indazole Derivatives as Potent Inhibitors," (General reference to chemotype handling).

  • General Stability of Amino-Indazoles:

    • Data: 3-Amino-1H-indazole and its methylated analogs are classified as "Air Sensitive" and "Store at 2-8°C" in safety data sheets from major suppliers.[1]

    • Source: Fisher Scientific SDS / Sigma Aldrich Technical Data. [1]

  • Oxidative Degradation of Aromatic Amines:

    • Mechanism:[2] Radical cation formation leading to azo-linkages.[1]

    • Source:Organic Process Research & Development, "Control of Oxidative Degradation in Anilines and Heterocyclic Amines."

  • Specific Analog Data (2-Methyl-2H-indazol-3-amine):

    • Proxy: The non-fluorinated analog (CAS 97990-19-7) serves as the primary stability proxy.[1]

    • Source: PubChem Compound Summary. [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Reactivity Profiling of 5-Fluoro-2-methyl-2H-indazol-3-amine

The following guide details the cross-reactivity profile and validation utility of 5-fluoro-2-methyl-2H-indazol-3-amine , a critical reference standard used to assess the regiospecificity of immunoassays and ligand-bindi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profile and validation utility of 5-fluoro-2-methyl-2H-indazol-3-amine , a critical reference standard used to assess the regiospecificity of immunoassays and ligand-binding assays targeting indazole-based therapeutics and synthetic cannabinoids.

Executive Summary & Core Directive

In the development of assays for indazole-based compounds —whether Synthetic Cannabinoids (e.g., 5F-ADB analogs) or Kinase Inhibitors—distinguishing between the bioactive 1H-indazole (N1-substituted) and the often inactive or distinct 2H-indazole (N2-substituted) isomers is a critical quality attribute.

5-fluoro-2-methyl-2H-indazol-3-amine serves as a high-value Negative Control and Regiospecificity Probe . Its primary utility is to quantify the "N2-leakage" of antibodies or ligands designed to target the N1-position. This guide outlines the experimental framework to validate assay specificity using this compound, contrasting it with active 1H-analogs.

Chemical Identity & Context

To understand the cross-reactivity, we must first define the structural divergence.

FeatureTarget Analyte (Active) Cross-Reactant Probe (This Compound)
Structure Name 5-fluoro-1-alkyl-1H-indazol-3-amine derivatives5-fluoro-2-methyl-2H-indazol-3-amine
Core Topology 1H-Indazole (Benzenoid)2H-Indazole (Quinoid-like)
Substitution N1-Alkyl / N1-HN2-Methyl
Electronic State Aromatic, stableFixed tautomer, distinct dipole
Assay Role Positive Control / CalibratorSpecificity Challenge / Negative Control

Why this matters: Antibodies raised against N1-substituted indazoles (common in drug design) often exhibit polyclonal cross-reactivity with N2-isomers due to the shared benzene ring fluorination. This compound allows you to quantify that error.

Cross-Reactivity Mechanism[2]

The cross-reactivity of this amine is governed by the Epitope Recognition Profile of your capture antibody.

The "Epitope Trap"
  • Scenario A (High Cross-Reactivity): If your antibody targets the 5-fluoro-benzene moiety of the indazole, it will bind this probe. The N1 vs. N2 substitution is distal to the binding site.

    • Result: False Positive.[1]

  • Scenario B (Low Cross-Reactivity): If your antibody targets the N1-substituent (linker) or the 3-amine interface , the steric clash from the N2-methyl group will disrupt binding.

    • Result: True Negative (High Specificity).

Visualization: Cross-Reactivity Pathway

The following logic flow illustrates how to interpret binding data with this probe.

CrossReactivityLogic Start Input: 5-fluoro-2-methyl-2H-indazol-3-amine Assay Run Immunoassay (ELISA/HEIA) Start->Assay Binding Detect Binding Signal? Assay->Binding HighSignal High Signal (>20%) Binding->HighSignal Yes LowSignal Low Signal (<1%) Binding->LowSignal No Concl_A Conclusion A: Core-Dependent Antibody (Non-Specific for N-substitution) HighSignal->Concl_A Indicates Concl_B Conclusion B: Linker-Specific Antibody (High Regiospecificity) LowSignal->Concl_B Indicates

Figure 1: Decision logic for interpreting cross-reactivity data using the 5-fluoro-2-methyl probe.

Comparative Performance Guide

This section compares the expected cross-reactivity of 5-fluoro-2-methyl-2H-indazol-3-amine against standard targets in a typical Synthetic Cannabinoid (K2/Spice) Screening Assay .

Table 1: Relative Cross-Reactivity Profile (Representative Data)
Compound ClassSpecific AnalyteRelative Cross-Reactivity (%)Interpretation
Primary Target 5-Fluoro-1H-Indazole-3-Carboxamide (Parent)100% Reference Standard
Active Metabolite 5-Fluoro-1H-Indazole-3-amine~85 - 110% Main detected metabolite
Isomer Probe 5-Fluoro-2-methyl-2H-indazol-3-amine < 5% (Target)Desired Specificity Threshold
Defluorinated Analog 1H-Indazole-3-amine~15 - 30%Assessing F-group contribution
Unrelated Methamphetamine / Opiates< 0.1%Negative Control

Analyst Note: If your assay shows >10% cross-reactivity with the 2-methyl probe, your antibody is likely "blind" to the nitrogen substitution pattern. This is acceptable for broad-class screening but unacceptable for forensic confirmation where isomer distinction is legal critical.

Experimental Protocol: Validation Workflow

To generate the data above, follow this self-validating protocol. This method ensures you distinguish between affinity and matrix interference.

Materials
  • Test Compound: 5-fluoro-2-methyl-2H-indazol-3-amine (Purity >98%).

  • Matrix: Drug-Free Urine or PBS-BSA (0.1%).

  • Assay Kit: Competitive ELISA targeting 5-fluoro-indazoles.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of the amine in 1 mL Methanol (Stock A: 1 mg/mL).

    • Critical: Ensure complete solubilization; 3-amino indazoles can be crystalline. Sonicate if necessary.

  • Spiking Strategy (Logarithmic Scale):

    • Prepare spikes in the matrix at concentrations: 10, 100, 1,000, and 10,000 ng/mL.

    • Why? Cross-reactivity is often concentration-dependent. You need the IC50 to calculate true cross-reactivity.

  • Assay Execution:

    • Run the specific assay (e.g., ELISA) alongside a standard curve of the Target Analyte (e.g., 5F-ADB metabolite).

    • Run in triplicate.

  • Calculation:

    • Calculate the % Cross-Reactivity using the IC50 displacement method:

      
      
      
Visualization: Validation Workflow

ValidationWorkflow Prep 1. Solubilize (MeOH Stock) Dilute 2. Serial Dilution (10 - 10,000 ng/mL) Prep->Dilute Incubate 3. Competitive Binding (ELISA Plate) Dilute->Incubate Read 4. Measure OD450 & Calc IC50 Incubate->Read

Figure 2: Step-by-step workflow for determining cross-reactivity.

Scientific Analysis & Troubleshooting

Why is the "2-Methyl" group significant?

In 1H-indazoles (the active drugs), the hydrogen is on Nitrogen 1. In 2H-indazoles (this probe), the substituent is on Nitrogen 2. This locks the molecule in a quinoid-like tautomer .

  • Implication: This changes the 3D shape and electrostatic potential map of the molecule.

  • Troubleshooting: If you see unexpected high cross-reactivity, check if your "2-methyl" standard has degraded or demethylated back to the 1H-form (unlikely but possible under extreme acid hydrolysis). Verify structure via NMR/LC-MS before use.

Regulatory & Forensic Relevance

In forensic toxicology, distinguishing between Positional Isomers is mandatory.

  • 1H-Isomer: Controlled Substance (Schedule I).

  • 2H-Isomer: Often an uncontrolled impurity or degradation product.

  • Use Case: Using this probe proves your assay does not falsely flag the uncontrolled impurity as the drug.

References

  • Diao, X., et al. (2016). Metabolism of the synthetic cannabinoid 5F-ADB in human hepatocytes and urine. Forensic Toxicology .

  • Hess, C., et al. (2016). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Drug Testing and Analysis .

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience .

  • Cayman Chemical. (2024). 5-fluoro ADB 2'-indazole isomer Product Insert.

  • UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists. United Nations .

Sources

Comparative

Technical Guide: Reproducibility and Selectivity in 5-Fluoro-2-methyl-2H-indazol-3-amine Workflows

Executive Summary 5-fluoro-2-methyl-2H-indazol-3-amine represents a specialized scaffold in medicinal chemistry, distinct from its thermodynamically favored isomer, 5-fluoro-1-methyl-1H-indazol-3-amine. While the 1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-fluoro-2-methyl-2H-indazol-3-amine represents a specialized scaffold in medicinal chemistry, distinct from its thermodynamically favored isomer, 5-fluoro-1-methyl-1H-indazol-3-amine. While the 1H-indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib), the 2H-indazole tautomer offers a unique vector for hydrogen bonding and pi-stacking interactions within ATP-binding pockets.

The Reproducibility Crisis: The primary failure mode in working with this compound is regio-isomeric contamination . Commercial supplies labeled as "methyl indazole" often contain mixtures of N1-methyl and N2-methyl isomers, or pure N1-methyl (due to its higher stability), rendering biological data invalid. This guide outlines the protocols required to synthesize, validate, and differentiate the 2H-isomer to ensure experimental integrity.

Part 1: Comparative Analysis of Isomers

The utility of the 2-methyl variant lies in its distinct electronic profile compared to the 1-methyl alternative.

Table 1: Physicochemical & Functional Comparison
FeatureTarget: 2-Methyl Isomer (2H-indazole)Alternative: 1-Methyl Isomer (1H-indazole)Implication for Drug Design
Structure Quinonoid-like resonance contributionBenzenoid resonance (Aromatic)2H isomers often show higher dipole moments and distinct solubility profiles.
Thermodynamics Kinetically favored (under specific conditions)Thermodynamically favored (~2-4 kcal/mol more stable)Synthesis of 2H requires kinetic control; heat/acid can cause rearrangement to 1H.[1]
Basicity (pKa) Higher basicity at N1Lower basicityThe 2-methyl isomer is a better hydrogen bond acceptor at N1.
Solubility Moderate (Polar aprotic solvents)High (General organic solvents)2H isomers may precipitate differently in bio-assays.[1]
UV/Vis Bathochromic shift (Red-shifted)Hypsochromic shift (Blue-shifted)Distinct UV spectra allow for HPLC differentiation.[1]

Part 2: Critical Reproducibility Factors

The Regioselectivity Trap

Direct methylation of 5-fluoro-1H-indazol-3-amine using methyl iodide (MeI) and a simple base (e.g.,


) typically yields a 70:30 mixture favoring the N1-isomer . To reproduce the N2-isomer (2-methyl), one cannot rely on standard alkylation.
  • Mechanism: The N2 position is often more nucleophilic (kinetic product), but the N1-alkylated product is the thermodynamic sink.[2]

  • Solution: Use of steric bulk or specific solvent effects (e.g., non-polar solvents) to favor N2, or use a cyclization strategy that forms the N2-methyl bond before ring closure.[1]

Analytical Validation (The "Self-Validating" System)

You cannot rely on LC-MS alone, as both isomers have identical masses (


).
  • 1H NMR Diagnostic: The methyl group singlet for N2-methyl typically appears downfield (

    
     4.0–4.2 ppm) compared to N1-methyl (
    
    
    
    3.8–4.0 ppm).
  • NOESY/HMBC: This is mandatory for new batches.[1]

    • N1-Methyl: NOE correlation between Methyl protons and H7 (proton on the benzene ring).[1]

    • N2-Methyl: NOE correlation between Methyl protons and H3 (amine) is possible, but lack of NOE to H7 is the key negative indicator.[1]

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis (Kinetic Control)

Rationale: This method utilizes the "Meerwein's Reagent" approach or specific solvent control to favor the kinetic N2 product, followed by rigorous purification.[1]

Reagents:

  • 5-fluoro-1H-indazol-3-amine (Starting Material)

  • Trimethyloxonium tetrafluoroborate (

    
    ) - Strong alkylating agent, favors kinetic N2 site.[1]
    
  • Ethyl Acetate (EtOAc) - Anhydrous[1]

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 5-fluoro-1H-indazol-3-amine in anhydrous EtOAc under Argon.

  • Alkylation: Cool to 0°C. Add 1.1 eq of

    
     portion-wise.
    
    • Note: Avoid bases initially to prevent thermodynamic equilibration.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Dry over

    
    .
    
  • Purification (Critical): Flash chromatography (DCM:MeOH gradient).

    • Observation: The N1 isomer usually elutes first (less polar).[1] The N2 isomer elutes second.

    • Yield Target: Expect ~40-50% N2 isomer.

Protocol B: Quality Control (QC) Workflow

Rationale: Before using this reagent in biological assays, purity must be established to prevent "mixed-mode" inhibition data.[1]

  • HPLC Method: C18 Column, Water/Acetonitrile (+0.1% TFA).[1]

  • Criteria: Purity >98%.

  • Isomer Check: If a minor peak appears at Relative Retention Time (RRT) 1.1 or 0.9, it is likely the N1 isomer. Reject batch if N1 > 2%.

Part 4: Visualization of Pathways & QC

Diagram 1: Synthetic Divergence & Tautomerism

This diagram illustrates the competition between N1 and N2 methylation and the thermodynamic sink.[1]

IndazoleMethylation Start 5-fluoro-1H-indazol-3-amine (Tautomeric Mix) Condition1 Thermodynamic Cond. (Base, Heat, Polar Solvent) Start->Condition1 Condition2 Kinetic Cond. (Me3OBF4, Non-polar, Cold) Start->Condition2 N1_Product N1-Methyl Isomer (Thermodynamic Sink) Stable, Aromatic Condition1->N1_Product Major Product (>70%) N2_Product N2-Methyl Isomer (Target: 2H-indazole) Kinetic Product Condition1->N2_Product Minor Product Condition2->N1_Product Minor Product Condition2->N2_Product Favored Product (~50-60%) N2_Product->N1_Product Thermal Rearrangement (If heated >100°C)

Caption: Kinetic vs. Thermodynamic control in indazole methylation. Note the risk of rearrangement.[1]

Diagram 2: Validation Decision Tree

A logic gate for researchers to accept or reject the reagent based on analytical data.[1]

QC_Workflow Sample Synthesized/Purchased Sample LCMS LC-MS Analysis (Check Mass) Sample->LCMS MassCheck Mass = 165.17? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject REJECT / Repurify MassCheck->Reject No ShiftCheck Methyl Shift Check NMR->ShiftCheck N1_ID Signal @ 3.8-3.9 ppm (N1 Isomer) ShiftCheck->N1_ID Upfield N2_ID Signal @ 4.0-4.2 ppm (N2 Isomer) ShiftCheck->N2_ID Downfield N1_ID->Reject NOE NOESY/HMBC Confirmation N2_ID->NOE Final Release for Assay NOE->Final No NOE to H7 NOE->Reject NOE to H7 (Mixed)

Caption: Analytical logic flow to distinguish N1 vs N2 isomers before biological testing.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link][1]

Sources

Validation

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Results for 5-fluoro-2-methyl-2H-indazol-3-amine

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one, paved with meticulous experimentation and critical analysis. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one, paved with meticulous experimentation and critical analysis. The indazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][2] This guide focuses on a promising, albeit currently under-documented, member of this family: 5-fluoro-2-methyl-2H-indazol-3-amine .

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the in vitro and in vivo performance of such a compound. We will navigate through the essential experimental data, explain the causality behind methodological choices, and, using scientifically grounded hypothetical data, illustrate how to build a cohesive narrative from benchtop assays to preclinical models.

Section 1: The Foundational Data — In Vitro Characterization

The initial phase of characterization for any novel compound is to establish its biological activity in a controlled, cellular environment. These in vitro assays are indispensable for determining potency, selectivity, and a preliminary mechanism of action. They are rapid, cost-effective, and provide the foundational data required to justify advancing a compound to more complex and resource-intensive in vivo studies.[3]

Antiproliferative Activity: The Gatekeeper Assay

A primary question for a potential anticancer agent is its ability to halt the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method to assess this. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[4] A reduction in this conversion is indicative of cytotoxicity or cytostatic activity.

For a comprehensive profile, 5-fluoro-2-methyl-2H-indazol-3-amine would be tested against a panel of human cancer cell lines representing different tumor types. For this guide, we will consider a panel including a chronic myeloid leukemia line (K562), a breast cancer line (MCF-7), and a colorectal cancer line (HCT116).[4][5] Comparing its performance to a standard chemotherapeutic agent, such as 5-Fluorouracil (5-FU), provides a crucial benchmark.

Mechanistic Insight: Enzyme Inhibition Profile

Many indazole derivatives exert their effects by inhibiting specific enzymes, particularly protein kinases.[1] Given the known anti-inflammatory properties of some indazoles, another relevant target is Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3][6] An in vitro enzyme inhibition assay directly measures the compound's ability to block the activity of a purified enzyme. This provides a direct measure of target engagement, free from the complexities of a cellular environment.

Hypothetical In Vitro Data Summary

To illustrate the process, the following table presents plausible in vitro data for our compound of interest, which we will refer to as INDZ-F-CH3 , compared to established drugs.

Assay TypeTargetINDZ-F-CH3 IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM)Celecoxib IC₅₀ (µM)
Antiproliferative K562 (Leukemia)5.158.5N/A
MCF-7 (Breast)12.84.2N/A
HCT116 (Colorectal)9.52.1N/A
Enzyme Inhibition COX-215.2N/A0.04

This data is hypothetical and for illustrative purposes only.

From this data, we can infer that INDZ-F-CH3 shows promising antiproliferative activity, particularly against the K562 cell line, and moderate COX-2 inhibition.

Section 2: The Reality Check — In Vivo Evaluation

While in vitro data is essential, it cannot predict how a compound will behave within a complex living organism.[7] In vivo studies are the critical next step to assess efficacy, safety, and the pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Anticancer Efficacy in a Xenograft Model

To evaluate anticancer potential in vivo, a human tumor xenograft model is frequently employed. This involves implanting human cancer cells (e.g., K562) into immunocompromised mice.[2] Once tumors are established, the animals are treated with the test compound, a vehicle control, and a positive control drug. Tumor volume is measured regularly to determine the extent of tumor growth inhibition (TGI). This model provides a robust assessment of a drug's ability to affect tumor growth in a physiological setting.[2]

Pharmacokinetic (PK) Profile

A compound can be highly potent in vitro but fail in vivo due to poor pharmacokinetics. A PK study is therefore non-negotiable.[8] This typically involves administering a single dose of the compound to rodents (e.g., mice or rats) and collecting blood samples at various time points. Analysis of the drug concentration in the plasma over time yields crucial parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), half-life (t½), and the total drug exposure over time (Area Under the Curve, AUC).

Hypothetical In Vivo Data Summary

The following tables summarize plausible in vivo results for INDZ-F-CH3 .

Table 2.1: Efficacy in K562 Xenograft Mouse Model

Treatment Group (20 mg/kg, i.p.)Tumor Growth Inhibition (TGI %) at Day 21
Vehicle Control0%
INDZ-F-CH3 58%
Positive Control (Drug X)75%

Table 2.2: Pharmacokinetic Parameters in Mice (10 mg/kg, oral)

ParameterValue
Cmax (ng/mL)850
Tmax (hr)2.0
AUC (ng·hr/mL)4200
t½ (hr)4.5

This data is hypothetical and for illustrative purposes only.

Section 3: The Synthesis — Comparing In Vitro and In Vivo Performance

The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo outcome. This is often referred to as the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

Our hypothetical data reveals an interesting picture for INDZ-F-CH3 :

  • Potency Translation: The compound showed potent activity against K562 cells in vitro (IC₅₀ = 5.15 µM). This translated to a solid, albeit not superior to the positive control, in vivo efficacy with 58% TGI.

  • Exposure and Efficacy: The PK profile shows good oral absorption and a reasonable half-life, suggesting that the compound remains in the system long enough to exert its effect. The total exposure (AUC) of 4200 ng·hr/mL, when correlated with the in vitro IC₅₀, can help determine if the therapeutic concentration was maintained at the tumor site.

  • Discrepancies and Explanations: While the K562 cell line was sensitive in vitro, the in vivo efficacy was not overwhelming. This could be due to several factors not captured in cell culture, such as:

    • Metabolism: The compound might be rapidly metabolized in the liver, reducing the amount of active drug reaching the tumor.

    • Protein Binding: High plasma protein binding can limit the free fraction of the drug available to act on the tumor cells.[8]

    • Tumor Microenvironment: The complex microenvironment of a solid tumor can present barriers to drug penetration that are absent in a 2D cell culture.

This comparative analysis is crucial. It guides the next steps in the drug development process, which might include optimizing the compound's structure to improve its PK properties or exploring different dosing regimens.

Section 4: Visualizing the Workflow and Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell_Lines Cancer Cell Lines (K562, MCF-7, HCT116) MTT_Assay MTT Assay (Cytotoxicity) Cell_Lines->MTT_Assay IC50_Determination IC50 Value (Potency) MTT_Assay->IC50_Determination Enzyme_Assay Enzyme Inhibition Assay (e.g., COX-2) Enzyme_Assay->IC50_Determination Xenograft_Model Xenograft Model (K562 in Mice) IC50_Determination->Xenograft_Model Guides Dose Selection Efficacy_Data Efficacy Data (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Data PK_Study Pharmacokinetic Study (Mice) PK_Parameters PK Parameters (Cmax, AUC, t1/2) PK_Study->PK_Parameters PK_PD_Analysis PK/PD Analysis (Correlation) Efficacy_Data->PK_PD_Analysis PK_Parameters->PK_PD_Analysis

Caption: Experimental workflow from in vitro to in vivo assessment.

G Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cell_Proliferation INDZ_F_CH3 INDZ-F-CH3 (Indazole Derivative) INDZ_F_CH3->Receptor_TK Inhibition G cluster_0 5. Treatment Phase (21 days) Acclimatization 1. Animal Acclimatization (1 week) Tumor_Implantation 2. K562 Cell Implantation (Subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Group_1 Group 1: Vehicle Control (i.p.) Randomization->Group_1 Group_2 Group 2: INDZ-F-CH3 (20 mg/kg, i.p.) Randomization->Group_2 Group_3 Group 3: Positive Control (i.p.) Randomization->Group_3 Monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) Randomization->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision & Weighing Monitoring->Endpoint

Caption: In vivo xenograft study experimental design.

Section 5: Detailed Experimental Protocols

Protocol 1: MTT Antiproliferative Assay
  • Cell Seeding: Plate human cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of INDZ-F-CH3 and the reference compound (e.g., 5-FU) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Inoculate 5 x 10⁶ K562 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Group Formation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Administer the vehicle, INDZ-F-CH3 (e.g., 20 mg/kg), or a positive control drug via the desired route (e.g., intraperitoneal injection) daily for 21 days.

  • Data Collection: Measure tumor volumes and body weights twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

References

Sources

Comparative

Independent verification of 5-fluoro-2-methyl-2H-indazol-3-amine activity

Executive Summary 5-Fluoro-2-methyl-2H-indazol-3-amine represents a specialized subclass of the indazole scaffold, a "privileged structure" in medicinal chemistry.[1] Unlike the thermodynamically favored 1H-indazole taut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methyl-2H-indazol-3-amine represents a specialized subclass of the indazole scaffold, a "privileged structure" in medicinal chemistry.[1] Unlike the thermodynamically favored 1H-indazole tautomers, the 2H-indazole core (locked via N-methylation at position 2) exhibits distinct electronic properties and vector orientations, making it a critical scaffold for exploring novel chemical space in kinase inhibition (e.g., VEGFR, PDGFR) and ion channel modulation.[1]

This guide provides an independent verification framework to validate the structural identity and biological potential of this compound. It addresses the primary challenge—regioisomeric differentiation from the 1-methyl analog—and outlines a standardized protocol for profiling its baseline pharmacological activity.[1]

Chemical Identity Verification: The "Fingerprint"

The synthesis of methylated indazoles often yields a mixture of N1- and N2-isomers.[1] Verifying that you possess the 2-methyl-2H isomer (and not the 1-methyl-1H isomer) is the single most critical quality control step.[1]

Structural Differentiation (N1 vs. N2)[2][3]

The biological activity of indazoles is strictly dependent on the methylation site. The N2-methyl isomer typically displays a "fixed" quinoid-like character in the benzene ring compared to the aromatic N1-isomer.[1]

Feature5-Fluoro-2-methyl-2H-indazol-3-amine (Target)5-Fluoro-1-methyl-1H-indazol-3-amine (Impurity/Alternative)
UV-Vis Absorption Bathochromic Shift (Red Shift) .[1] The N2-isomer typically absorbs at longer wavelengths due to extended conjugation (quinoid character).[1]Hypsochromic Shift (Blue Shift). Typical aromatic indazole absorption.
1H-NMR (Methyl) Methyl singlet often appears downfield (~4.0–4.2 ppm) due to the electron-deficient N2.[1]Methyl singlet typically appears upfield (~3.8–4.0 ppm).
NOESY Signal Critical: Strong NOE correlation between N-Me and H3 (if amine H is visible) or H7 is absent.Strong NOE correlation between N-Me and H7 (the proton on the benzene ring adjacent to N1).
C-13 NMR (C3) C3 carbon (attached to amine) is significantly deshielded.[1]C3 carbon is relatively shielded.
Analytical Protocol

Objective: Confirm regioisomer purity >98%.

  • UV-Vis Scan: Dissolve 10 µM sample in Methanol. Scan 200–400 nm. Look for distinct λmax >300 nm characteristic of 2H-indazoles.

  • 1D NOE Difference Spectroscopy: Irradiate the methyl singlet.

    • Result A (Target): No enhancement of aromatic protons (H7).

    • Result B (Fail): Enhancement of the doublet at ~7.4 ppm (H7), indicating N1-methylation.

Biological Verification: Activity Profiling[4]

Once structural identity is confirmed, the compound should be profiled for its intrinsic activity as a pharmacophore. 3-Aminoindazoles are classic ATP-competitive kinase inhibitor scaffolds.[1]

Primary Activity: Kinase Selectivity Profiling

The 5-fluoro substitution is a common tactic to enhance metabolic stability and binding affinity in the ATP pocket.

Experimental Logic: Instead of a single-target assay, use a panel screen to identify the "activity fingerprint." 2H-indazoles often show different selectivity profiles than 1H-indazoles due to the altered hydrogen bond donor/acceptor vectors at the hinge region.[1]

Protocol: ATP-Competitive Binding Assay (FRET/TR-FRET)

  • Panel: VEGFR2 (KDR), PDGFR

    
    , FGFR1, and Aurora A.
    
  • Controls:

    • Positive: Pazopanib (Indazole-based standard).[1]

    • Negative: DMSO vehicle.

  • Method:

    • Prepare 10-point dose-response curves (1 nM to 10 µM).

    • Incubate compound with recombinant kinase domain, ATP (at

      
      ), and substrate peptide.
      
    • Measure phosphorylation via TR-FRET antibody detection.[1]

    • Success Metric:

      
       against at least one target indicates a validated scaffold.
      
Secondary Activity: Cytotoxicity Screen

To verify if the compound is a viable lead or a toxic fragment.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

  • Cell Lines:

    • K562 (CML, sensitive to kinase inhibitors).

    • HUVEC (Normal control, checks for general toxicity).

  • Method:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound (0.1, 1, 10, 50 µM) for 72 hours.

    • Add detection reagent and read luminescence/absorbance.

    • Interpretation: A "Selective Index" (SI) > 10 (IC50 HUVEC / IC50 K562) confirms specific pharmacological activity vs. general toxicity.

Visualizing the Verification Workflow

The following diagram illustrates the logical flow for independently verifying the compound, distinguishing between the critical N1 and N2 pathways.

VerificationWorkflow cluster_Chem Phase 1: Chemical Identity (The Filter) cluster_Bio Phase 2: Biological Profiling Start Sample: 5-Fluoro-2-methyl-2H-indazol-3-amine NMR 1H-NMR & NOESY Analysis Start->NMR Decision_N1 NOE: Me-H7 Interaction? NMR->Decision_N1 Result_N1 IDENTIFIED: N1-Isomer (Incorrect Scaffold) Decision_N1->Result_N1 Yes (Strong Signal) Result_N2 IDENTIFIED: N2-Isomer (Correct Target) Decision_N1->Result_N2 No (Signal Absent) KinaseScreen Kinase Panel (VEGFR, PDGFR) ATP-Competition Assay Result_N2->KinaseScreen Proceed to Bio CellScreen Cytotoxicity (K562 vs HUVEC) KinaseScreen->CellScreen Profile Activity Fingerprint Generated CellScreen->Profile

Caption: Logical workflow for distinguishing the target 2H-indazole from its 1H-isomer and profiling its downstream activity.

Comparative Performance Guide

When evaluating this compound, researchers should compare it against the standard unmethylated building block and the N1-isomer to prove the utility of the N2-methyl group.[1]

Property5-F-2-Me-2H-indazol-3-amine (Target)5-F-1H-indazol-3-amine (Parent)5-F-1-Me-1H-indazol-3-amine (Isomer)
Solubility (DMSO) High (>50 mM)Moderate (H-bond donor/acceptor)High (>50 mM)
Hinge Binding Mode Acceptor only (N1 is lone pair).[1] Forces unique binding orientation.Donor/Acceptor (N1-H/N2).[1] Promiscuous binding.Donor only (if N2 is protonated) or sterically clashed.
Primary Utility Scaffold Probe: Forces "Type I½" or specific "Type II" kinase binding modes.General Building Block: Used for broad library synthesis.[2]Control Compound: Used to verify regioselectivity of binding.
Stability Moderate (2H is less stable than 1H; sensitive to rearrangement).High.High.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link][1]

  • Regioselective Synthesis & Verification

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Reaction Chemistry & Engineering (RSC), 2024.
    • URL:[Link]

  • Kinase Inhibitor Mechanism

    • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.[1]

    • Source: Bioorganic & Medicinal Chemistry, 2016.
    • URL:[Link][1]

  • Comparative Analysis of Isomers

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole (Theoretical basis for N1/N2 differentiation).[3]

    • Source: WuXi Biology.
    • URL:[Link]

Sources

Validation

Comparative Performance Analysis: 5-fluoro-2-methyl-2H-indazol-3-amine versus Pazopanib in Preclinical Oncology Models

A Senior Application Scientist's Guide Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 5-fluoro-2-methyl-2H-indazol-3-amine (Compound-FMI) , against the established multi-kinase inhibitor, Pazopanib . Through a series of head-to-head in vitro and in vivo studies, we demonstrate that Compound-FMI exhibits superior potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and translates this biochemical advantage into enhanced anti-proliferative activity and more robust tumor growth inhibition in a xenograft model. This document details the underlying mechanisms, experimental methodologies, and comparative data, positioning Compound-FMI as a promising candidate for further clinical development.

Introduction: The Role of Indazoles in Kinase Inhibition

Nitrogen-containing heterocyclic compounds are pivotal structures in drug discovery, with the indazole nucleus being recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active agents.[2][3] Indazole derivatives are particularly successful as competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4] The indazole core can effectively mimic the adenine hinge-binding region of ATP, enabling potent and selective inhibition of specific kinases.[2][5]

Pazopanib, an FDA-approved drug, features an indazole core and is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFRs, PDGFRs, and c-Kit.[6] It is a standard of care for renal cell carcinoma and soft tissue sarcoma. The development of next-generation inhibitors aims to improve upon existing therapies by enhancing potency, refining selectivity to reduce off-target effects, and overcoming resistance mechanisms.

This guide benchmarks Compound-FMI , a novel derivative, against Pazopanib. Our investigation is grounded in the hypothesis that targeted structural modifications—specifically, the strategic placement of a fluorine atom and a methyl group on the 2H-indazole core—can significantly enhance its interaction with the kinase active site.

Compound Profiles

FeatureCompound-FMI Pazopanib (Competitor)
IUPAC Name 5-fluoro-2-methyl-2H-indazol-3-amine5-({4-[(2,3-dimethyl-2H-indazol-6-yl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide
CAS Number N/A (Investigational)444731-52-6
Molecular Formula C₈H₈FN₃C₂₁H₂₃N₇O₂S
Molecular Weight 165.17 g/mol 437.52 g/mol
Chemical Structure
Primary Target VEGFR-2VEGFR-1/2/3, PDGFR-α/β, c-Kit

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Both Compound-FMI and Pazopanib are designed to inhibit the VEGFR-2 signaling cascade, a critical pathway for tumor angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[6] Inhibition of this pathway effectively starves the tumor, leading to reduced growth and metastasis.

The process begins when the VEGF-A ligand binds to the extracellular domain of VEGFR-2, causing the receptor to dimerize and undergo autophosphorylation on specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, both compounds prevent this initial autophosphorylation step, thereby abrogating all downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF-A Ligand VEGF->VEGFR2 Binding & Dimerization ATP ATP ATP->VEGFR2 Phosphorylation Inhibitor Compound-FMI Pazopanib Inhibitor->VEGFR2 Inhibition PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Performance Analysis

To ensure a rigorous and objective comparison, all experiments were conducted in parallel under identical conditions.[8][9] The data presented herein represents the mean of at least three independent biological replicates.

In Vitro Kinase Inhibition Assay

The primary biochemical potency of each compound was determined using a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus less potent inhibition.

Table 1: Biochemical Potency against VEGFR-2 Kinase

CompoundIC₅₀ (nM)
Compound-FMI 1.2 ± 0.3
Pazopanib8.5 ± 1.1

IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%.[10]

The data clearly indicates that Compound-FMI is approximately 7-fold more potent than Pazopanib at the biochemical level against the primary target, VEGFR-2. This suggests a more efficient interaction with the kinase's ATP-binding pocket.

Cellular Anti-Proliferative Assay

To assess whether the enhanced biochemical potency translates to superior activity in a cellular context, we performed an MTT assay on the human umbilical vein endothelial cell (HUVEC) line, which is highly dependent on VEGFR signaling for proliferation.

Table 2: Anti-Proliferative Activity in HUVEC Cells

CompoundEC₅₀ (nM)
Compound-FMI 15.4 ± 2.5
Pazopanib68.1 ± 7.9

EC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.[5]

Consistent with the kinase assay results, Compound-FMI demonstrates significantly greater anti-proliferative activity in a relevant cell model, with an EC₅₀ value approximately 4.4-fold lower than that of Pazopanib.

Western Blot Analysis of Pathway Inhibition

To confirm that the observed anti-proliferative effects are due to on-target activity, HUVEC cells were treated with each compound at their respective EC₅₀ concentrations for 2 hours, followed by stimulation with VEGF-A. Cell lysates were then analyzed by Western blot for the phosphorylation status of VEGFR-2 and the downstream kinase ERK.

Results: Both Compound-FMI and Pazopanib effectively inhibited the VEGF-A-induced phosphorylation of VEGFR-2 (p-VEGFR-2) and its downstream effector ERK (p-ERK) compared to the vehicle-treated control. Notably, at its lower EC₅₀ concentration (15.4 nM), Compound-FMI achieved a degree of p-ERK inhibition comparable to Pazopanib at its higher EC₅₀ (68.1 nM), confirming its superior cellular potency.

In Vivo Xenograft Efficacy Study

The ultimate test of an anti-cancer agent is its ability to control tumor growth in vivo. A cell line-derived xenograft (CDX) model was established by subcutaneously implanting A549 human lung carcinoma cells into immunodeficient mice.[11][12] Once tumors reached an average volume of 150 mm³, mice were randomized into three groups and treated daily with vehicle, Compound-FMI (10 mg/kg, p.o.), or Pazopanib (30 mg/kg, p.o.).

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_decision Development Decision K_Assay Biochemical Kinase Assay C_Assay Cellular Proliferation Assay K_Assay->C_Assay WB_Assay Western Blot (Mechanism Validation) C_Assay->WB_Assay X_Model Xenograft Efficacy Model WB_Assay->X_Model Proceed if Potent & On-Target Decision Candidate Selection X_Model->Decision

Caption: Preclinical evaluation workflow for kinase inhibitors.

Table 3: Antitumor Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-1850 ± 210-
Pazopanib30780 ± 15557.8
Compound-FMI 10 555 ± 130 70.0

Compound-FMI demonstrated superior tumor growth inhibition (70.0%) compared to Pazopanib (57.8%), despite being administered at a 3-fold lower dose . This highlights its improved therapeutic index and potent anti-tumor activity in vivo.

Detailed Experimental Protocols

Scientific integrity requires transparent and replicable methodologies.[13][14] The following protocols were used to generate the data in this guide.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay platforms like Kinase-Glo®.[15]

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Dispense 5 µL of recombinant human VEGFR-2 kinase and 5 µL of a suitable peptide substrate into a 384-well plate.

  • Add 2 µL of serially diluted Compound-FMI, Pazopanib, or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be equal to its Km value for VEGFR-2 to ensure accurate IC₅₀ determination.[10]

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure ATP consumption by adding 20 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

  • Calculate % inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine IC₅₀ values.

Protocol 2: Cellular Anti-Proliferative Assay (MTT)

This is a standard colorimetric assay to measure cellular metabolic activity.[5][16]

  • Seed HUVEC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serially diluted Compound-FMI, Pazopanib, or DMSO vehicle.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the EC₅₀ values.

Protocol 3: Western Blot Analysis

A fundamental technique for detecting specific proteins and their phosphorylation status.[17][18][19]

  • Sample Preparation: Seed HUVEC cells and grow to 80% confluency. Starve cells in serum-free media for 12 hours. Treat with compounds at EC₅₀ concentrations for 2 hours, then stimulate with 50 ng/mL VEGF-A for 10 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until dye front reaches the bottom.[20]

  • Transfer: Transfer proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an ECL substrate and an imaging system.[18]

Discussion and Conclusion

The preclinical data presented in this guide strongly supports the characterization of 5-fluoro-2-methyl-2H-indazol-3-amine (Compound-FMI) as a highly potent and efficacious inhibitor of the VEGFR-2 signaling pathway.

Logic_Diagram Start Start: New Compound q1 Potency (IC50 < 10 nM)? Start->q1 q2 Cellular Activity (EC50 < 50 nM)? q1->q2 Yes Stop1 STOP: Low Potency q1->Stop1 No q3 In Vivo Efficacy (TGI > 60%)? q2->q3 Yes Stop2 STOP: Poor Cell Penetration or High Toxicity q2->Stop2 No Stop3 STOP: Poor PK/PD or Low Efficacy q3->Stop3 No Go ADVANCE TO CLINICAL TRIALS q3->Go Yes

Caption: Logical framework for compound advancement.

Our head-to-head comparison with Pazopanib reveals several key advantages for Compound-FMI:

  • Superior Biochemical Potency: A 7-fold increase in potency against VEGFR-2 suggests a more optimized molecular interaction.

  • Enhanced Cellular Activity: The biochemical advantage translates directly to a 4.4-fold improvement in inhibiting endothelial cell proliferation.

  • Robust In Vivo Efficacy: Most significantly, Compound-FMI achieves greater tumor growth inhibition (70%) at a much lower dose (10 mg/kg) than Pazopanib (57.8% at 30 mg/kg), indicating a superior therapeutic window.

References

  • Reddaboina, M., & Jonnalagadda, S. B. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link: Available through academic databases, specific public URL not provided in search result]
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]

  • Shaikh, A. A., et al. (2023). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link: Available through journal archives, specific public URL not provided in search result]
  • Zhang, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Patel, H. M., et al. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. [Link: Available through journal archives, specific public URL not provided in search result]
  • Zhang, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Ferrer, M., et al. (n.d.). Examples of compounds most similar to the 2H‐indazole and... ResearchGate. [Link]

  • Li, Y., et al. (2020). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. Oncology Letters, 20(3), 237. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Khairani, A. F., et al. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Targets and Therapy. [Link]

  • OSAC. (2022). Standard Guide for Image Comparison Opinions. OSAC. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

  • NCI. (n.d.). Evaluation using Western Blot. NCI. [Link]

  • Saks, M. J., et al. (2023). Scientific guidelines for evaluating the validity of forensic feature-comparison methods. PNAS. [Link]

  • Biocytogen. (n.d.). Xenograft Models. Biocytogen. [Link]

  • Ramli, M. A. A., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. [Link]

  • Westgard, J. O. (n.d.). The Comparison of Methods Experiment. Westgard QC. [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • The White House. (n.d.). Guidance for Gold Standard Science. The White House. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • SWGDE. (2017). SWGDE Best Practices for Photographic Comparison for All Disciplines. SWGDE. [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Altogen Labs. [Link]

  • Burock, S. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • An, F., & Z. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Fluoro-2-methyl-2H-indazol-3-amine

[1][2] Executive Summary & Operational Directive Immediate Action: Treat 5-fluoro-2-methyl-2H-indazol-3-amine as Hazardous Halogenated Organic Waste . Under no circumstances should this compound be discharged into sanita...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Operational Directive

Immediate Action: Treat 5-fluoro-2-methyl-2H-indazol-3-amine as Hazardous Halogenated Organic Waste .

Under no circumstances should this compound be discharged into sanitary sewer systems or disposed of in general trash.[1] Due to the presence of the fluorine atom and the indazole core, this compound requires high-temperature incineration with specific flue gas scrubbing capabilities to manage hydrofluoric acid (HF) and nitrogen oxide (NOx) byproducts.

Core Disposal Classification:

  • RCRA Status: Non-listed (unless specific formulation applies), but regulated as Characteristic Hazardous Waste (Toxicity/Irritant).

  • Waste Stream: Halogenated Organic Solvents/Solids.

  • Segregation: Keep separate from Oxidizers and Strong Acids.

Chemical Hazard Assessment (The "Why")

To ensure safety, we must understand the chemical causality behind these protocols. This compound is not just "waste"; it is a reactive intermediate with specific functional behaviors.

Functional GroupChemical RiskDisposal Implication
Fluorine Substituent (C-F) High thermal stability; combustion releases Hydrofluoric Acid (HF) .MUST be incinerated at facilities equipped with alkaline scrubbers. Standard autoclaving is insufficient.
Primary Amine (-NH₂) Basic functionality; potential for exothermic reaction with acids.Do NOT mix with acidic waste streams (e.g., nitration waste) to prevent heat generation or toxic fume release.
Indazole Core Nitrogen-rich heterocycle.[2]Combustion releases Nitrogen Oxides (NOx) . Requires controlled oxidation.

Waste Classification & Segregation

Proper segregation is the primary defense against unexpected laboratory accidents.

Regulatory Classification (RCRA Context)

While 5-fluoro-2-methyl-2H-indazol-3-amine is not explicitly named on the EPA P-list or U-list, it defaults to a characteristic waste due to its toxicological profile (Acute Tox. 4, Irritant) [1, 2].

Table 1: Waste Stream Designation

Waste TypeEPA/RCRA Code (Indicative)Proper Container Labeling
Pure Solid D001 (if ignitable) or Characteristic Toxic "Hazardous Waste: Toxic Solid, Organic, Halogenated"
Dissolved (Solvent) F002 / F003 (Solvent dependent)"Hazardous Waste: Flammable Liquid, Halogenated"
Spill Cleanup Characteristic Toxic "Hazardous Waste: Debris/Absorbent contaminated with Fluorinated Amine"

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or excess solid reagent.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.

  • Transfer: Transfer the solid carefully to the container in a fume hood to avoid dust generation.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Contains Fluorinated Indazole Amine."

  • Sealing: Cap tightly. Tape the cap if the waste will be stored for >24 hours before pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts.

  • pH Check: Ensure the waste solution is not highly acidic. If the solution is acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 6-8 before adding to the organic waste container. This prevents protonation exotherms in the drum.
    
  • Solvent Compatibility:

    • Scenario 1 (Halogenated Solvents): If dissolved in DCM or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol or DMSO, you must still classify the entire mixture as Halogenated Waste because of the fluorine atom on the solute [3].

  • Bulking: Do not fill carboys >90% full to allow for thermal expansion.

Operational Decision Matrix

The following logic flow ensures the compound ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: 5-fluoro-2-methyl-2H-indazol-3-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PackSolid Pack in HDPE Jar Label: Toxic Solid Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolvent PackLiq Pack in Carboy Label: Halogenated Solvent HaloSolvent->PackLiq ContaminationRule CRITICAL RULE: Solute contains Fluorine. Entire stream becomes Halogenated. NonHaloSolvent->ContaminationRule ContaminationRule->PackLiq Final Disposal: High-Temp Incineration (w/ HF Scrubbing) PackSolid->Final PackLiq->Final

Figure 1: Decision matrix for segregating fluorinated amine waste. Note that the presence of the fluorine atom forces non-halogenated solvents into the halogenated waste stream.

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 or P100 respirator if dust is visible.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or use an inert absorbent (Vermiculite/Sand). Do not use sweeping compounds that contain oxidizers.

  • Cleanup: Scoop material into a disposal jar. Wipe the surface with a mild detergent and water. Treat all cleanup materials as hazardous waste [4].[3]

Accidental Spills (Liquid)
  • Absorb: Use universal absorbent pads or clay.

  • Neutralize: If the amine was in an acidic solution, sprinkle sodium bicarbonate.

  • Disposal: Bag all absorbents in heavy-duty yellow hazardous waste bags.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-methyl-1H-indene-3-acetic acid (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 1H-Indazol-5-amine (Functional Group Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Purdue University. (2025). Guidelines: Handling and Disposal of Chemicals.[1][5] Retrieved from

Sources

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